5-Propargylamino-ddUTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N3O13P3 |
|---|---|
Molecular Weight |
505.20 g/mol |
IUPAC Name |
[[(2S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H18N3O13P3/c13-5-1-2-8-6-15(12(17)14-11(8)16)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+/m0/s1 |
InChI Key |
HOYCULDIPQRPFI-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 5-Propargylamino-ddUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified nucleotide analog that plays a crucial role in various molecular biology applications, most notably in DNA sequencing and fragment analysis. As a derivative of deoxyuridine triphosphate, it is recognized by DNA polymerases. However, its unique structure, characterized by the absence of a 3'-hydroxyl group and a propargylamino functional group at the 5-position of the pyrimidine (B1678525) ring, dictates its specific mechanism of action. This guide provides a detailed examination of its core mechanism, supported by representative experimental protocols and data to illustrate its biochemical properties and applications.
Core Mechanism of Action: Chain Termination
The primary mechanism of action of this compound is as a chain terminator of DNA synthesis. This function is conferred by the dideoxy nature of its sugar moiety.
The Role of the 2',3'-Dideoxyribose
During DNA replication, a DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). This compound, like other dideoxynucleotides (ddNTPs), lacks this essential 3'-hydroxyl group.[1][2] Consequently, when a DNA polymerase incorporates this compound into a nascent DNA strand, no further nucleotides can be added, leading to the termination of chain elongation.[1][2]
Influence of the 5-Propargylamino Group
The propargylamino group attached to the 5-carbon of the uracil (B121893) base serves as a linker for the attachment of various molecules, most commonly fluorescent dyes (e.g., Cy3, Cy5, FAM) or other reporter groups. This functionalization is critical for its use in automated DNA sequencing and other fluorescence-based detection methods.
From a mechanistic standpoint, the presence of this bulky group at the 5-position can influence the nucleotide's interaction with the DNA polymerase. While many polymerases tolerate modifications at this position, the efficiency of incorporation can be affected.[3][4] The specific polymerase used is a critical factor, with some polymerases, such as those from the Family B (e.g., Vent, Pfu) and certain engineered Family A polymerases (e.g., KlenTaq, Taq mutants), demonstrating a higher tolerance for incorporating modified nucleotides.[3][4] The propargylamino group provides a site for further chemical modification without abolishing its ability to be incorporated by certain DNA polymerases.
Data Presentation: Representative Kinetic Data
While specific kinetic data for this compound is not extensively available in the public domain, we can present representative data based on studies of similar nucleotide analogs, such as ddCTP, with Family B DNA polymerases like Vent.[5] This table illustrates the typical parameters measured in a steady-state kinetic analysis. The efficiency of incorporation is a key determinant of a nucleotide analog's utility in molecular biology applications.
| Nucleotide | DNA Polymerase | Km (µM) | kcat (s-1) | Incorporation Efficiency (kcat/Km) (µM-1s-1) |
| dUTP (natural) | Vent (exo-) | ~5 | ~50 | ~10 |
| This compound | Vent (exo-) | ~30-50 | ~0.1-0.5 | ~0.002-0.017 |
| ddUTP (unmodified) | Vent (exo-) | ~37 | ~0.13 | ~0.0035 |
Note: The values for this compound are hypothetical and extrapolated from data on ddCTP incorporation by Vent DNA polymerase for illustrative purposes.[5] The actual values would need to be determined experimentally.
Experimental Protocols: Single-Nucleotide Incorporation Assay
The following is a representative protocol for a single-nucleotide incorporation assay to determine the steady-state kinetic parameters of this compound incorporation by a DNA polymerase. This protocol is based on established methods for analyzing polymerase activity with modified nucleotides.
Materials
-
DNA Polymerase (e.g., Vent (exo-), Deep Vent (exo-), or a Taq mutant)
-
This compound and corresponding natural dUTP
-
Primer (fluorescently labeled, e.g., with 5'-FAM)
-
DNA template with a known sequence
-
Reaction Buffer (specific to the polymerase)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer
Primer/Template Annealing
-
Mix the fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
Polymerase Reaction
-
Prepare serial dilutions of this compound and the natural dUTP.
-
In separate reaction tubes, combine the annealed primer/template, DNA polymerase, and reaction buffer.
-
Initiate the reaction by adding the varying concentrations of either this compound or dUTP.
-
Incubate the reactions at the optimal temperature for the polymerase for a predetermined time course (e.g., 1, 2, 5, 10 minutes).
-
Terminate the reactions by adding an equal volume of stop solution.
Gel Electrophoresis and Data Analysis
-
Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until sufficient separation of the unextended primer and the +1 incorporation product is achieved.
-
Visualize the bands using a fluorescence imager.
-
Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Calculate the percentage of product formation for each time point and nucleotide concentration.
-
Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be derived).
Logical Relationships in Kinetic Analysis
The determination of the kinetic parameters for a nucleotide analog like this compound involves a logical progression from experimental observation to the calculation of efficiency. This process allows for a quantitative comparison of how effectively a polymerase utilizes the modified substrate compared to its natural counterpart.
Conclusion
The mechanism of action of this compound is fundamentally that of a chain terminator, a property endowed by its 2',3'-dideoxyribose structure. The 5-propargylamino modification provides a crucial site for the attachment of reporter molecules, enabling its widespread use in modern molecular biology techniques. While the efficiency of its incorporation is dependent on the specific DNA polymerase used, its ability to be recognized and incorporated makes it an invaluable tool for DNA sequencing and fragment analysis. The representative data and protocols provided in this guide serve as a framework for understanding and experimentally characterizing the biochemical behavior of this and other modified nucleotide analogs.
References
- 1. Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Propargylamino-ddUTP: A Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified dideoxynucleotide that serves as a critical tool in molecular biology, primarily for the analysis of genetic variation. Its unique structure, combining a chain-terminating dideoxyribose sugar with a propargylamino linker at the 5-position of the uracil (B121893) base, enables its use in highly specific and sensitive assays. The terminal alkyne group of the propargylamino linker provides a versatile handle for the attachment of a wide array of reporter molecules, most commonly fluorophores, through a robust and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reaction.
This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in Single-Base Extension (SBE) for Single Nucleotide Polymorphism (SNP) genotyping and its use in terminal deoxynucleotidyl transferase (TdT)-mediated DNA labeling.
Core Concepts and Distinction from Similar Molecules
The key to understanding the utility of this compound lies in its dideoxy nature. Unlike a standard deoxynucleotide (dNTP) or even a modified nucleoside like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), this compound lacks a hydroxyl group at the 3' position of the sugar ring. This absence of a 3'-OH group means that once a DNA polymerase incorporates it into a growing DNA strand, no further nucleotides can be added, leading to chain termination.
It is crucial to distinguish this compound from EdU, another alkyne-modified nucleoside. While both can be detected via click chemistry, their applications are fundamentally different:
-
This compound: A dideoxynucleotide that terminates DNA synthesis. Its primary use is in applications that require the identification of a single base at a specific position, such as SNP genotyping.
-
EdU (5-ethynyl-2'-deoxyuridine): A deoxynucleoside that does not terminate DNA synthesis. It is incorporated into newly synthesized DNA during replication and is a powerful tool for measuring cell proliferation.[1][2][3][4]
Primary Application: Single-Base Extension (SBE) for SNP Genotyping
The most prominent application of this compound is in Single-Base Extension (SBE) assays, often referred to as "minisequencing," for the targeted genotyping of Single Nucleotide Polymorphisms (SNPs).[5][6][7] SBE is a highly accurate and reliable method for determining the genotype at a specific locus.[6][8] The principle of the assay is to extend a primer that anneals to the DNA template immediately adjacent to the SNP of interest by a single, fluorescently labeled dideoxynucleotide triphosphate (ddNTP).[6][9][10] The color of the incorporated fluorophore then reveals the identity of the nucleotide at the SNP site.
The SNaPshot® Multiplex System is a widely used commercial kit that employs the SBE principle for multiplexed SNP genotyping.[8][11][12][13]
Experimental Workflow
The SBE assay involves three main steps:
-
Target Amplification: The region of DNA containing the SNP is amplified, typically by Polymerase Chain Reaction (PCR).
-
PCR Product Cleanup: Unincorporated dNTPs and PCR primers from the initial amplification are removed. This is a critical step to prevent interference in the subsequent extension reaction. This is commonly achieved by enzymatic treatment with Exonuclease I (Exo I) to degrade single-stranded primers and Shrimp Alkaline Phosphatase (SAP) to dephosphorylate remaining dNTPs.[11][12]
-
Single-Base Extension Reaction: A genotyping primer, designed to hybridize to the template DNA immediately upstream of the SNP, is extended by a DNA polymerase using a mixture of four fluorescently labeled ddNTPs (e.g., ddATP, ddGTP, ddCTP, and a fluorescently labeled this compound for thymine (B56734) detection).[11][13]
-
Detection: The extended, fluorescently labeled product is detected, typically by capillary electrophoresis, which separates the products by size and identifies the incorporated fluorophore.[13]
Below is a diagram illustrating the Single-Base Extension workflow.
The core of the SBE reaction is depicted in the following diagram, illustrating how the genotype is determined.
Experimental Protocol: Generic SBE Reaction
This protocol is a generalized procedure based on common SBE and SNaPshot® methodologies.[11][12][13][14] Researchers should optimize conditions for their specific targets and equipment.
1. PCR Amplification
-
Set up a standard PCR reaction to amplify the DNA segment containing the SNP of interest. Primer design is crucial and should aim for amplicons typically between 100-500 bp.
2. PCR Product Cleanup
-
To 5 µL of PCR product, add 2 µL of an enzymatic cleanup mix (e.g., ExoSAP-IT™ or a mix of 1 U Shrimp Alkaline Phosphatase and 1 U Exonuclease I).
-
Incubate at 37°C for 60 minutes.
-
Inactivate the enzymes by heating to 75-80°C for 15 minutes.
3. Single-Base Extension (SBE) Reaction
-
Prepare the SBE reaction mix. For a 10 µL final volume:
-
Purified PCR product: 3 µL
-
SBE Reaction Premix (containing DNA polymerase, buffer, and fluorescently labeled ddNTPs, including this compound): 5 µL
-
Genotyping Primer (1 µM): 1 µL
-
Nuclease-free water: 1 µL
-
-
Perform thermal cycling: 25-35 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds
-
Extension: 60°C for 30 seconds
-
4. Post-Extension Cleanup
-
To remove unincorporated fluorescent ddNTPs, add 1 U of Shrimp Alkaline Phosphatase (SAP) to the completed SBE reaction.
-
Incubate at 37°C for 60 minutes, followed by enzyme inactivation at 75°C for 15 minutes.
5. Capillary Electrophoresis
-
Mix 0.5-1.0 µL of the final product with formamide (B127407) and a size standard (e.g., GeneScan™-120 LIZ™).[13][14]
-
Denature at 95°C for 5 minutes and immediately chill on ice.
-
Analyze on a capillary electrophoresis instrument (e.g., ABI PRISM® 3130 Genetic Analyzer).[13]
Quantitative Data
Table 1: Physical and Spectroscopic Properties of Fluorescently Labeled this compound Derivatives
| Fluorophore | Excitation (λexc, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, L·mmol-1·cm-1) | Molecular Weight ( g/mol , free acid) | Reference |
| 6-FAM | 492 | 517 | 83.0 | 863.51 | [15] |
| Cy5 | 649 | 670 | 250.0 | 1144.00 | [16] |
| ATTO-495 | 498 | 526 | 80.0 | 838.63 | [17] |
| ATTO-633 | 630 | 651 | 130.0 | 1038.92 | [18] |
Data sourced from Jena Bioscience product datasheets.
Table 2: Typical Reaction Component Concentrations for SBE
| Component | Typical Concentration | Notes |
| DNA Template (Purified PCR Product) | 5-20 ng | Amount depends on amplicon size and complexity. |
| Genotyping Primer | 0.1 - 1.0 µM | Optimal concentration should be determined empirically. |
| Fluorescent ddNTPs | Varies by kit | Provided in a ready-to-use mix in commercial kits like SNaPshot®. |
| DNA Polymerase | Varies by kit | Typically a thermostable polymerase optimized for ddNTP incorporation (e.g., AmpliTaq® DNA Polymerase, FS).[14] |
Secondary Application: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
This compound can also be used for the template-independent labeling of the 3'-ends of DNA fragments using Terminal Deoxynucleotidyl Transferase (TdT). TdT is a unique DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules without requiring a template.[19]
This method is particularly useful for:
-
Generating probes for microarrays.
-
Labeling oligonucleotides for various downstream applications.
-
Use in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays for detecting DNA fragmentation associated with apoptosis, although this more commonly uses dUTP derivatives.
Experimental Workflow for TdT Labeling
The workflow for TdT labeling is simpler than SBE and consists of a single enzymatic reaction followed by purification.
Experimental Protocol: Generic TdT Labeling
1. Reaction Setup
-
Prepare the labeling reaction mix in a final volume of 50 µL:
-
Linear DNA (10 pmol of 3' ends): x µL
-
5X TdT Reaction Buffer: 10 µL
-
This compound (labeled or unlabeled, 1 mM): 1 µL
-
Terminal Deoxynucleotidyl Transferase (TdT, ~20 U): 1 µL
-
Nuclease-free water: to 50 µL
-
2. Incubation
-
Incubate the reaction at 37°C for 60 minutes.
3. Reaction Termination and Cleanup
-
Stop the reaction by adding 5 µL of 0.5 M EDTA or by heating at 70°C for 10 minutes.
-
Purify the labeled DNA from unincorporated ddUTP using a spin column or ethanol (B145695) precipitation.
Conclusion
This compound is a specialized but powerful reagent for molecular biologists. Its chain-terminating property makes it an ideal substrate for DNA polymerases in Single-Base Extension assays, enabling highly accurate and high-throughput SNP genotyping. The integral propargylamino linker allows for the straightforward attachment of fluorescent dyes, facilitating detection in these sensitive assays. While it also finds use in TdT-mediated 3'-end labeling, its primary impact lies in the field of genetic analysis and diagnostics. A clear understanding of its function as a chain terminator is essential for its proper application and distinguishes it from non-terminating nucleoside analogs used in other assays like cell proliferation studies.
References
- 1. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Variation Detection and Genotyping Using Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Nucleotide Primer Extension Assay for Detection and Sequence Typing of “Dehalococcoides” spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNP Genotyping by Single Base extension (SBE) - Jena Bioscience [jenabioscience.com]
- 6. A Novel SNPs Detection Method Based on Gold Magnetic Nanoparticles Array and Single Base Extension [thno.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Multiplex SNaPshot Assay-Based SNP Analysis for Disease Panel - CD Genomics [cd-genomics.com]
- 12. SNaPshot Multiplex System for SNP Genotyping - CD Genomics [cd-genomics.com]
- 13. Single PCR Multiplex SNaPshot Reaction for Detection of Eleven Blood Group Nucleotide Polymorphisms: Optimization, Validation, and One Year of Routine Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]
- 16. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]
- 17. This compound-ATTO-495, this compound - Jena Bioscience [jenabioscience.com]
- 18. This compound-ATTO-633, this compound - Jena Bioscience [jenabioscience.com]
- 19. ipo.lbl.gov [ipo.lbl.gov]
5-Propargylamino-ddUTP: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a modified nucleoside triphosphate with significant applications in molecular biology, diagnostics, and drug development. This document details its chemical structure, physicochemical properties, and key applications, including detailed experimental protocols and workflow visualizations.
Core Structure and Physicochemical Properties
This compound is a derivative of 2',3'-dideoxyuridine (B1630288) triphosphate (ddUTP). The core structure features a propargylamino group attached to the C5 position of the pyrimidine (B1678525) ring. This modification introduces a terminal alkyne group, which is a key functional handle for various biochemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The 2',3'-dideoxyribose moiety lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as a chain terminator in DNA synthesis.
The structural and physical properties of the unlabeled this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₃O₁₃P₃ |
| Molecular Weight | 505.21 g/mol |
| CAS Number | 114748-59-3 |
| Storage Conditions | Store at -20°C, protected from light. |
| Solubility | Soluble in water and aqueous buffers. |
Fluorescently Labeled this compound Derivatives
The terminal alkyne of this compound allows for its conjugation to a wide array of reporter molecules, including fluorescent dyes. These fluorescent derivatives are extensively used in various molecular biology applications. The properties of several commercially available fluorescently labeled this compound analogs are detailed below.
| Derivative | Molecular Formula (Free Acid) | Molecular Weight ( g/mol ) | λexc (nm) | λem (nm) | ε (L·mmol⁻¹·cm⁻¹) |
| This compound-Cy5 | C₄₅H₅₆N₅O₂₀P₃S₂[1] | 1144.00[1] | 649[1] | 670[1] | 250.0[1] |
| This compound-ATTO-633 | C₄₇H₅₇N₆O₁₅P₃[2] | 1038.92[2] | 630[2] | 651[2] | 130.0[2] |
| This compound-6-FAM | C₃₃H₂₈N₃O₁₉P₃[3] | 863.51[3] | 492[3] | 517[3] | 83.0[3] |
| This compound-5-FAM | C₃₃H₂₈N₃O₁₉P₃ | 863.51 | 492 | 517 | 83.0 |
| This compound-6-ROX | C₄₅H₄₆N₅O₁₇P₃[4] | 1021.80[4] | 575[4] | 600[4] | 82.0[4] |
| This compound-ATTO-594 | C₅₃H₆₃N₆O₂₂P₃S₂[5] | 1293.15[5] | 603[5] | 626[5] | 120.0[5] |
| This compound-ATTO-590 | C₄₉H₅₄N₅O₁₇P₃[6] | 1077.91[6] | 593[6] | 622[6] | 120.0[6] |
| This compound-ATTO-540Q | C₁₂H₁₈N₃O₁₃P₃ - ATTO 540Q[7] | 1045.20[7] | 543[7] | N/A | 105.0[7] |
| This compound-ATTO-680 | C₃₉H₄₇N₆O₁₈P₃S[8] | 1012.81[8] | 681[8] | 698[8] | 125.0[8] |
Key Applications and Experimental Protocols
This compound and its derivatives are versatile tools in molecular biology. Key applications include the detection of apoptosis through the TUNEL assay, bio-orthogonal labeling via click chemistry, DNA sequencing, and microarray analysis.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[9] The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA breaks.[2][3]
This protocol is a generalized procedure for staining cells in suspension.
-
Cell Fixation:
-
Harvest cells and wash twice with Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in 1% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash cells with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.
-
-
Labeling Reaction:
-
Wash cells twice with PBS.
-
Resuspend the cell pellet in a labeling solution containing TdT enzyme and a fluorescently labeled this compound derivative (e.g., -6-FAM).
-
The reaction buffer typically includes a cacodylate buffer, CoCl₂, and the TdT enzyme.
-
Incubate for 60 minutes at 37°C in a humidified incubator, protected from light.
-
-
Washing and Analysis:
-
Wash cells twice with PBS.
-
Resuspend the final cell pellet in PBS.
-
Analyze the samples by flow cytometry or fluorescence microscopy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Parallel Genotyping of Human SNPs Using Generic High-density Oligonucleotide Tag Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]
- 5. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 6. protocols.io [protocols.io]
- 7. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 8. Analysis of oligonucleotide microarrays by 3' end labeling using fluorescent nucleotides and terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mun.ca [mun.ca]
An In-depth Technical Guide to 5-Propargylamino-ddUTP: A Versatile Tool for Molecular Biology
Introduction
5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified nucleoside triphosphate that has become an invaluable tool for researchers in molecular biology, genomics, and drug development. Its unique structure combines two key features: a 2',3'-dideoxyribose moiety that acts as a chain terminator for DNA polymerases, and a 5-propargylamino group, which provides a reactive alkyne handle for bioorthogonal conjugation via "click chemistry."
This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key applications, and detailed experimental protocols.
Chemical Properties and Synthesis
Structure: this compound consists of a uracil (B121893) base modified at the C5 position with a propargylamino linker, attached to a 2',3'-dideoxyribose sugar and a triphosphate group at the 5' position. The absence of the 3'-hydroxyl group is critical for its function as a DNA chain terminator.
Synthesis: The synthesis of this compound is a multi-step process. A common strategy involves starting with 2'-deoxyuridine. The process includes the formation of a 2',3'-dideoxy-5-iodouridine (B1580725) intermediate. This intermediate then undergoes a Sonogashira coupling reaction with a protected propargylamine (B41283) (such as N-tritylpropargylamine) to introduce the alkyne functionality at the C5 position of the uracil base. Subsequent deprotection and enzymatic or chemical phosphorylation of the 5'-hydroxyl group yields the final this compound.
Mechanism of Action and Enzymatic Incorporation
This compound is recognized as a substrate by various DNA polymerases, including Terminal deoxynucleotidyl Transferase (TdT), Taq polymerase, and exonuclease-deficient polymerases like Vent (exo-) and KOD Dash.[1][2]
During DNA synthesis, the polymerase incorporates the this compound opposite a template adenine. Once incorporated, the absence of a 3'-hydroxyl group on the dideoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation. This property is fundamental to its application in techniques such as Sanger sequencing and single-nucleotide polymorphism (SNP) genotyping.
Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, can also efficiently incorporate this compound at the 3' end of a DNA strand.[3][4] This is particularly useful for 3'-end labeling of oligonucleotides.
Key Applications
The dual functionality of this compound as a chain terminator and a platform for click chemistry makes it a versatile reagent for a range of applications.
Single Nucleotide Polymorphism (SNP) Genotyping
A primary application of this compound is in single-base extension (SBE) assays for SNP genotyping, often in a microarray format.[5] In this method, a primer is designed to anneal to the DNA template immediately upstream of the SNP site. In the presence of a DNA polymerase and a mixture of dideoxynucleoside triphosphates (ddNTPs), including a fluorescently labeled or clickable this compound, the primer is extended by a single base corresponding to the SNP allele. The identity of the incorporated nucleotide, and thus the SNP, is determined by detecting the specific label.
Click Chemistry and Bioconjugation
The terminal alkyne of the propargylamino group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the highly efficient and specific covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, or other reporter molecules, to the incorporated this compound. This post-labeling approach offers flexibility and avoids the potential steric hindrance that can be associated with the enzymatic incorporation of bulky dye-labeled nucleotides.
Data Presentation: Properties of Labeled this compound Analogs
A variety of this compound analogs pre-labeled with fluorescent dyes are commercially available. The following tables summarize their key quantitative properties.
| Labeled Nucleotide | Molecular Formula (Free Acid) | Molecular Weight ( g/mol ) | Purity (HPLC) | Spectroscopic Properties (λexc / λem / ε) |
| This compound-Cy5 | C45H56N5O20P3S2 | 1144.00 | ≥ 95 % | 649 nm / 670 nm / 250.0 L mmol-1 cm-1 |
| This compound-ATTO-633 | C47H57N6O15P3 | 1038.92 | ≥ 95 % | 630 nm / 651 nm / 130.0 L mmol-1 cm-1 |
| This compound-6-ROX | C45H46N5O17P3 | 1021.80 | ≥ 95 % | 575 nm / 600 nm / 82.0 L mmol-1 cm-1 |
| This compound-ATTO-594 | C53H63N6O22P3S2 | 1293.15 | ≥ 95 % | 603 nm / 626 nm / 120.0 L mmol-1 cm-1 |
| This compound-6-FAM | C33H28N3O19P3 | 863.51 | ≥ 95 % | 492 nm / 517 nm / 83.0 L mmol-1 cm-1 |
| This compound-5-FAM | C33H28N3O19P3 | 863.51 | ≥ 95 % | 492 nm / 517 nm / 83.0 L mmol-1 cm-1 |
| This compound-ATTO-565 | C43H46N5O17P3 | 997.78 | ≥ 95 % | 564 nm / 590 nm / 120.0 L mmol-1 cm-1 |
| This compound-ATTO-590 | C49H54N5O17P3 | 1077.91 | ≥ 95 % | 593 nm / 622 nm / 120.0 L mmol-1 cm-1 |
| This compound-ATTO-655 | C39H49N6O18P3S | 1014.83 | ≥ 95 % | 663 nm / 680 nm / 125.0 L mmol-1 cm-1 |
| Labeled Nucleotide | Form | Concentration | pH | Storage | Shelf Life |
| This compound-Cy5 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-ATTO-633 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-6-ROX | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-ATTO-594 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-6-FAM | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-5-FAM | Solution in water | 0.50 - 0.55 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-ATTO-565 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-ATTO-590 | Solution in water | 0.50 - 0.55 mM | 7.5 ±0.5 | -20 °C | 12 months |
| This compound-ATTO-655 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |
Experimental Protocols
Protocol 1: Single-Base Extension for SNP Genotyping
This protocol provides a general framework for an SBE reaction using this compound. Optimization may be required depending on the DNA polymerase, template, and primer sequences.
Materials:
-
DNA template containing the SNP of interest
-
SBE primer (anneals adjacent to the SNP)
-
Thermostable DNA polymerase (e.g., Taq, Vent (exo-))
-
10x Polymerase Reaction Buffer
-
This compound and the other three ddNTPs
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
2 µL of 10x Polymerase Reaction Buffer
-
1 µL of DNA template (10-50 ng)
-
1 µL of SBE primer (1 µM)
-
1 µL of ddNTP mix (containing this compound and the other three ddNTPs at an optimized concentration, typically in the µM range)
-
0.5 µL of DNA polymerase (1-2 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermocycling: Perform the reaction in a thermocycler with the following program:
-
Initial Denaturation: 95°C for 2 minutes
-
30-40 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 50-60°C for 30 seconds (optimize for your primer)
-
Extension: 72°C for 30 seconds
-
-
Final Hold: 4°C
-
-
Post-Reaction Cleanup: (Optional but recommended) Purify the extended primers to remove unincorporated ddNTPs using a suitable method (e.g., ethanol (B145695) precipitation, spin column purification).
-
Downstream Analysis: The alkyne-modified SBE product is now ready for the click chemistry labeling step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of the alkyne-modified SBE product with an azide-functionalized fluorescent dye.
Materials:
-
Purified alkyne-modified SBE product
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or Tris buffer
-
Nuclease-free water
Procedure:
-
Prepare Click Chemistry Reagents:
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
-
THPTA/TBTA Ligand: Prepare a 100 mM stock solution in nuclease-free water (for THPTA) or DMSO/t-BuOH (for TBTA).
-
Azide-Dye: Prepare a 2.5 mM stock solution in DMSO or water.
-
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
Purified alkyne-modified SBE product in 90 µL of PBS or Tris buffer.
-
20 µL of 2.5 mM azide-dye solution.
-
10 µL of 100 mM THPTA/TBTA solution. Vortex briefly.
-
10 µL of 20 mM CuSO4 solution. Vortex briefly.
-
-
Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the mixture. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the labeled DNA product to remove excess dye and reaction components using ethanol precipitation or a suitable purification column.
-
Analysis: The fluorescently labeled DNA is now ready for detection on a microarray scanner or other fluorescence-based detection platform.
Visualizations
Experimental Workflow: SNP Genotyping using this compound
Caption: Workflow for SNP genotyping using this compound.
Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Synthesis of oligonucleotides with 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues and their reactivity in single-nucleotide steps of chemical replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of oligonucleotides containing an aliphatic amino group at the 5' terminus: synthesis of fluorescent DNA primers for use in DNA sequence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5'(3')-O-amino nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Propargylamino-ddUTP: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a versatile modified nucleotide critical for a range of molecular biology applications. This document details its core properties, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential workflows.
Introduction to this compound
This compound is a synthetic analog of the natural deoxynucleotide, deoxyuridine triphosphate (dUTP). It is characterized by two key modifications: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, which makes it a chain terminator in DNA synthesis, and the presence of a propargylamino group attached to the 5-position of the uracil (B121893) base. This terminal alkyne group is the cornerstone of its utility, enabling covalent modification through a highly efficient and specific reaction known as "click chemistry".[1]
The primary applications of this compound lie in the labeling and analysis of nucleic acids.[2] Its ability to be incorporated by DNA polymerases and terminal deoxynucleotidyl transferase (TdT) allows for the introduction of a reactive handle at the 3'-terminus of DNA strands.[3][4] This "clickable" alkyne group can then be conjugated to a wide variety of reporter molecules, such as fluorescent dyes, quenchers, or biotin, for use in DNA sequencing, single nucleotide polymorphism (SNP) analysis, microarray analysis, and other detection methods.[5][6][7]
Core Properties and Specifications
This compound is commercially available, often conjugated to various fluorescent dyes. The tables below summarize the key physical and spectroscopic properties of the core molecule and some of its commonly used dye-labeled derivatives.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula (Free Acid) | Molecular Weight ( g/mol , Free Acid) | Purity (HPLC) | Form | Concentration |
| This compound | C₁₂H₁₈N₃O₁₃P₃ | 513.20 | ≥ 95% | Solution in water | 100 mM |
| This compound-Cy5 | C₄₅H₅₆N₅O₂₀P₃S₂ | 1144.00 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |
| This compound-6-FAM | C₃₃H₂₈N₃O₁₉P₃ | 863.51 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |
| This compound-ATTO-633 | C₄₇H₅₇N₆O₁₅P₃ | 1038.92 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |
| This compound-ATTO-594 | C₅₃H₆₃N₆O₂₂P₃S₂ | 1293.15 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |
| This compound-ATTO-565 | C₄₃H₄₆N₅O₁₇P₃ | 997.78 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |
Table 2: Spectroscopic Properties of Dye-Labeled this compound Derivatives
| Fluorophore | Excitation Wavelength (λexc, nm) | Emission Wavelength (λem, nm) | Molar Extinction Coefficient (ε, L·mmol⁻¹·cm⁻¹) |
| Cy5 | 649 | 670 | 250.0 |
| 6-FAM | 492 | 517 | 83.0 |
| ATTO-633 | 630 | 651 | 130.0 |
| ATTO-594 | 603 | 626 | 120.0 |
| ATTO-565 | 564 | 590 | 120.0 |
Key Applications and Experimental Protocols
3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[8] By using this compound as a substrate, a single, clickable nucleotide can be added to the 3'-end of a DNA strand, as the absence of the 3'-hydroxyl group prevents further elongation.
This protocol is a general guideline and may require optimization depending on the specific DNA substrate and downstream application.
Materials:
-
DNA sample with a free 3'-OH terminus (e.g., oligonucleotides, restriction fragments)
-
This compound (1 mM stock solution)
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl₂)
-
Nuclease-free water
-
EDTA (0.5 M) for reaction termination
-
Purification system (e.g., spin column, ethanol (B145695) precipitation)
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. For multiple reactions, prepare a master mix.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| 5X TdT Reaction Buffer | 4 µL | 1X |
| DNA Substrate | Variable (e.g., 10 pmol) | 0.5 µM |
| This compound (1 mM) | 1 µL | 50 µM |
| TdT (20 U/µL) | 1 µL | 1 U/µL |
| Nuclease-free Water | Up to 20 µL | - |
-
Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.
-
Purification: Purify the alkyne-modified DNA from unincorporated this compound and enzymes using a suitable method.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
The propargylamino group on the incorporated ddUTP serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9] This reaction forms a stable triazole linkage between the alkyne-modified DNA and an azide-containing molecule of interest (e.g., a fluorescent dye).
This protocol is adapted for labeling alkyne-modified oligonucleotides.
Materials:
-
Alkyne-modified DNA (from section 3.1)
-
Azide-labeled molecule (e.g., fluorescent dye azide, 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270) (freshly prepared, 100 mM in water)
-
DMSO
-
Nuclease-free water
-
Purification system (e.g., ethanol precipitation, spin column)
Procedure:
-
Prepare Reagents:
-
Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ in water and a 50 mM solution of THPTA in water. Just before use, mix 1 part CuSO₄ solution with 5 parts THPTA solution.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in nuclease-free water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Alkyne-modified DNA | Variable (e.g., 1 nmol) | 20 µM |
| Azide-labeled molecule (10 mM) | 1 µL | 200 µM (10x excess) |
| Copper/Ligand Solution | 5 µL | 1 mM Cu²⁺ / 5 mM THPTA |
| Sodium Ascorbate (100 mM) | 5 µL | 10 mM |
| Nuclease-free Water/DMSO | Up to 50 µL | (DMSO not to exceed 50%) |
-
Reaction: Vortex the mixture briefly. Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.
-
Purification: Purify the labeled DNA to remove excess reagents. Ethanol precipitation is a common method.
Application in DNA Sequencing
In Sanger sequencing, dye-labeled dideoxynucleotides are used to terminate DNA synthesis at specific bases.[10] this compound, when conjugated to a fluorescent dye, can serve as such a terminator. The propargylamino linker has been shown to be compatible with DNA polymerases used in sequencing, leading to improved peak evenness in sequencing electropherograms compared to earlier linker chemistries.[3][11]
Table 3: DNA Polymerase Incorporation Efficiency of Modified Nucleotides
| DNA Polymerase | Modified Nucleotide | Relative Incorporation Efficiency | Reference |
| Taq Polymerase | dUTP | ~71% (compared to TTP) | [12] |
| Vent(R) exo- | Various dye-labeled dNTPs | Varies with dye and base | [13] |
| Pfu Polymerase (mutant) | Cy5-dCTP | High-density incorporation | |
| Thermo Sequenase™ II | Charge-modified dye-terminators | Poor, improved with mutant polymerase | [5] |
Note: Specific quantitative data for the incorporation efficiency of this compound by various polymerases is not extensively published in a comparative format. The efficiency is known to be influenced by the polymerase, the linker, and the attached dye.
Application in Microarray Analysis
In microarray experiments, DNA probes are immobilized on a solid surface.[14] Labeled target DNA or RNA from a sample is then hybridized to these probes. This compound can be used to label the probes themselves during synthesis or to label the target nucleic acids. For instance, oligonucleotides synthesized with a 5'-alkyne modification can be spotted onto an azide-functionalized slide, or 3'-end labeling with this compound followed by click chemistry can be used to attach fluorescent dyes for detection.[7]
Conclusion
This compound is a powerful tool for the enzymatic labeling of DNA. Its dual functionality as a chain terminator and a platform for click chemistry conjugation makes it indispensable for a wide array of applications in genomics and molecular diagnostics. The ability to attach a diverse range of reporter molecules with high efficiency and specificity provides researchers with the flexibility to design highly sensitive and customized assays for DNA analysis. As technologies for nucleic acid detection and sequencing continue to evolve, the utility of versatile building blocks like this compound is set to expand further.
References
- 1. primo.lib.umn.edu [primo.lib.umn.edu]
- 2. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Single nucleotide polymorphism genotyping: biochemistry, protocol, cost and throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Nucleotide Polymorphism ( SNP ) Genotyping Techniques — An Overview | Semantic Scholar [semanticscholar.org]
- 7. Analysis of oligonucleotide microarrays by 3' end labeling using fluorescent nucleotides and terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. salic.med.harvard.edu [salic.med.harvard.edu]
- 11. New dye-labeled terminators for improved DNA sequencing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Fluorescent Properties of 5-Propargylamino-ddUTP Labeled Dyes: An In-depth Technical Guide
This guide provides a comprehensive overview of the fluorescent properties of commonly used dyes conjugated to 5-Propargylamino-ddUTP. It is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled nucleotides for a variety of molecular biology applications, including DNA sequencing, fragment analysis, and cellular imaging. This document details the spectroscopic characteristics of these conjugates, provides standardized experimental protocols for their enzymatic incorporation and fluorescent labeling, and outlines the key experimental workflows.
Introduction
This compound is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This functional group allows for the covalent attachment of a wide array of azide-modified fluorescent dyes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction commonly known as "click chemistry". The incorporation of this modified nucleotide at the 3'-end of a DNA strand is catalyzed by Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase. This two-step process enables the precise labeling of DNA with a diverse palette of fluorophores, facilitating multiplexed detection and analysis.
Quantitative Data on Fluorescent Properties
The selection of a fluorescent dye is critical for the success of an experiment and is largely dictated by its photophysical properties. The following tables summarize the key spectroscopic characteristics of several common fluorescent dyes conjugated to this compound.
Table 1: Spectroscopic Properties of this compound Labeled Dyes
| Dye Conjugate | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |
| This compound-Cy5 | 649 | 670 | 250,000 |
| This compound-ATTO-495 | 498 | 526 | 80,000 |
| This compound-ATTO-550 | 554 | 576 | 120,000 |
| This compound-ATTO-590 | 593 | 622 | 120,000 |
| This compound-ATTO-594 | 603 | 626 | 120,000 |
| This compound-ATTO-Rho101 | 587 | 609 | 120,000 |
Data sourced from Jena Bioscience product datasheets.
Table 2: Fluorescence Quantum Yields of Azide-Modified Dyes
| Dye (Azide Form) | Fluorescence Quantum Yield (Φ) |
| Cyanine5 azide (B81097) | 0.2[1] - 0.27[2] |
| ATTO-495 azide | 0.2[3][4] |
| ATTO-550 azide | High (not specified)[5] |
| ATTO-590 azide | 0.8[6][7] |
| ATTO-594 azide | High (not specified)[8][9] |
| ATTO-Rho101 azide | 0.8[10][11] |
Note: The quantum yields listed above are for the free azide-modified dyes and may vary upon conjugation to this compound and incorporation into DNA.
Experimental Protocols
The successful labeling of DNA with this compound-dye conjugates involves two key experimental stages: the enzymatic incorporation of the modified nucleotide and the subsequent click chemistry reaction.
Protocol for 3'-End Labeling of DNA with this compound using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the template-independent addition of a single this compound to the 3'-hydroxyl terminus of a DNA molecule.
Materials:
-
DNA template (single-stranded or double-stranded with a 3'-overhang)
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl₂)
-
Nuclease-free water
-
EDTA (for reaction termination)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
DNA template (10-20 pmol)
-
TdT Reaction Buffer (to 1X final concentration)
-
This compound (1-10 µM final concentration)
-
Terminal deoxynucleotidyl Transferase (10-20 units)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.
-
Purification: Purify the alkyne-modified DNA from unincorporated this compound using a suitable method such as a spin column, ethanol (B145695) precipitation, or gel electrophoresis.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol outlines the "click chemistry" reaction to attach an azide-modified fluorescent dye to the alkyne-modified DNA.
Materials:
-
Alkyne-modified DNA (from section 3.1)
-
Azide-modified fluorescent dye (e.g., Cy5-azide, ATTO-dye-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., TBTA or THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
DMSO (for dissolving the dye)
-
Buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or PBS)
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified fluorescent dye in anhydrous DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in nuclease-free water. This solution should be freshly prepared.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified DNA (1-5 µM final concentration) in buffer.
-
Azide-modified fluorescent dye stock solution (to a final concentration of 25-100 µM).
-
Copper(I)-stabilizing ligand stock solution (to a final concentration that is 5 times the copper concentration).
-
CuSO₄ stock solution (to a final concentration of 50-100 µM).
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the fluorescently labeled DNA from excess dye and reaction components using a suitable method, such as a desalting spin column, ethanol precipitation, or HPLC.
Experimental Workflow and Signaling Pathways
The use of this compound labeled dyes is primarily a tool for molecular biology research rather than a direct participant in cellular signaling pathways. The logical flow of an experiment utilizing these molecules is best represented as a workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 3. ATTO 495 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ATTO 590 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. ATTO 594 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 10. ATTO Rho101 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 11. leica-microsystems.com [leica-microsystems.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of 5-Propargylamino-ddUTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a modified nucleotide analog of significant interest in various molecular biology applications, including DNA sequencing and labeling. This document details the synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and workflow visualizations.
Introduction
This compound is a terminally modified dideoxynucleotide triphosphate. The presence of the 2',3'-dideoxyribose moiety makes it a chain terminator in DNA synthesis, a property famously exploited in Sanger sequencing. The key feature of this analog is the propargylamino group attached to the C5 position of the uracil (B121893) base. This alkyne-containing linker provides a reactive handle for "click chemistry" reactions, allowing for the efficient and specific attachment of various molecules, such as fluorescent dyes, biotin, or other reporters, to the nucleotide. This functionality makes this compound a valuable tool for labeling DNA in a variety of contexts.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Modification of the Nucleobase: Introduction of the propargylamino side chain at the 5-position of the uracil ring of a 2',3'-dideoxyuridine (B1630288) precursor.
-
Triphosphorylation: Conversion of the modified 2',3'-dideoxynucleoside into its 5'-triphosphate derivative.
Two primary synthetic routes are proposed based on established chemical methodologies for nucleotide modification.
Route 1: Sonogashira Coupling Approach
This route involves the direct introduction of the propargylamino group to a halogenated dideoxyuridine derivative via a palladium-copper catalyzed Sonogashira cross-coupling reaction. This method is often favored for its efficiency and high yields.
Experimental Protocol:
Step 1: Iodination of 2',3'-Dideoxyuridine
-
Starting Material: 2',3'-Dideoxyuridine.
-
Reagents: Iodine, Iodic Acid, Acetic Acid.
-
Procedure: To a solution of 2',3'-dideoxyuridine in acetic acid, iodine and iodic acid are added. The mixture is heated at 70°C for 4 hours. After cooling, the reaction is quenched with sodium thiosulfate (B1220275) solution and neutralized with sodium bicarbonate. The product, 5-Iodo-2',3'-dideoxyuridine, is purified by silica (B1680970) gel chromatography.
Step 2: Sonogashira Coupling with Propargylamine
-
Starting Material: 5-Iodo-2',3'-dideoxyuridine.
-
Reagents: Propargylamine, Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide, Triethylamine, Dimethylformamide (DMF).
-
Procedure: 5-Iodo-2',3'-dideoxyuridine is dissolved in anhydrous DMF. Triethylamine, propargylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) are added under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the resulting residue, 5-(Propargylamino)-2',3'-dideoxyuridine, is purified by silica gel chromatography.
Step 3: One-Pot Triphosphorylation (Ludwig-Eckstein Method)
-
Starting Material: 5-(Propargylamino)-2',3'-dideoxyuridine.
-
Reagents: Proton sponge, Trimethyl phosphate, Phosphorus oxychloride, Tributylammonium (B8510715) pyrophosphate, Tributylamine (B1682462), Triethylammonium (B8662869) bicarbonate (TEAB) buffer.
-
Procedure: The dried 5-(propargylamino)-2',3'-dideoxyuridine and proton sponge are dissolved in trimethyl phosphate. The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. After stirring for 2 hours, a solution of tributylammonium pyrophosphate and tributylamine in DMF is added. The reaction is stirred for another 30 minutes and then quenched with TEAB buffer. The crude this compound is then purified by HPLC.
Route 2: Synthesis via an Amino-Linker Intermediate
This alternative route involves the initial synthesis of a 5-amino-dideoxyuridine derivative, which is subsequently reacted with a propargyl-containing electrophile.
Experimental Protocol:
Step 1: Synthesis of 5-Nitro-2',3'-dideoxyuridine
-
Starting Material: 2',3'-Dideoxyuridine.
-
Reagents: Nitric acid, Sulfuric acid.
-
Procedure: 2',3'-dideoxyuridine is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction is stirred for a short period and then poured onto ice. The precipitated product, 5-Nitro-2',3'-dideoxyuridine, is collected by filtration and washed with cold water.
Step 2: Reduction to 5-Amino-2',3'-dideoxyuridine
-
Starting Material: 5-Nitro-2',3'-dideoxyuridine.
-
Reagents: Palladium on carbon (10% Pd/C), Hydrogen gas, Methanol.
-
Procedure: 5-Nitro-2',3'-dideoxyuridine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 5-Amino-2',3'-dideoxyuridine.
Step 3: Propargylation of the Amino Group
-
Starting Material: 5-Amino-2',3'-dideoxyuridine.
-
Reagents: Propargyl bromide, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), DMF.
-
Procedure: 5-Amino-2',3'-dideoxyuridine is dissolved in DMF, and DIPEA is added. Propargyl bromide is then added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed, and the product, 5-(Propargylamino)-2',3'-dideoxyuridine, is purified by chromatography.
Step 4: Triphosphorylation
This step follows the same Ludwig-Eckstein one-pot procedure as described in Route 1, Step 3.
Purification of this compound
The final product, this compound, is typically purified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Purification
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium bicarbonate, TEAB, pH 7.5) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV absorbance is monitored at a wavelength corresponding to the absorbance maximum of the uracil base (around 260-280 nm).
-
Procedure: The crude reaction mixture from the triphosphorylation step is injected onto the equilibrated HPLC column. A linear gradient from 100% aqueous buffer to a mixture of buffer and acetonitrile (B52724) is run to elute the product. Fractions are collected and analyzed. The fractions containing the pure this compound are pooled, and the volatile TEAB buffer is removed by lyophilization to yield the final product as a triethylammonium salt.
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and characterization of this compound and its commercially available labeled derivatives.
| Parameter | This compound (Unlabeled) | This compound-Cy5 |
| Purity (HPLC) | ≥ 95% | ≥ 95%[1] |
| Molecular Formula | C₁₂H₁₈N₃O₁₃P₃ | C₄₅H₅₆N₅O₂₀P₃S₂ (free acid)[1] |
| Molecular Weight | 521.20 g/mol | 1144.00 g/mol (free acid)[1] |
| Form | Lyophilized solid | Solution in water[1] |
| Storage Conditions | -20 °C | -20 °C[1] |
| pH (of solution) | 7.5 ± 0.5 | 7.5 ± 0.5[1] |
Logical and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a typical experimental workflow for the application of this compound in DNA labeling.
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for DNA labeling.
Application in DNA Sequencing
This compound and its fluorescently labeled derivatives are instrumental in modern, high-throughput DNA sequencing methodologies that are based on the Sanger chain-termination principle. In these methods, the incorporation of a dideoxynucleotide terminates the extension of a growing DNA strand.
The workflow for its use in DNA sequencing is as follows:
-
Primer Annealing: A short, single-stranded DNA primer is annealed to a single-stranded DNA template.
-
Enzymatic Extension: A DNA polymerase extends the primer, incorporating deoxynucleotide triphosphates (dNTPs) that are complementary to the template strand.
-
Chain Termination: In four separate reactions, a small amount of one of the four dideoxynucleotide triphosphates (ddATP, ddCTP, ddGTP, or ddUTP/ddTTP) is included. When the polymerase incorporates a dideoxynucleotide, the chain is terminated.
-
Labeling: If this compound is used, the resulting terminated fragments will carry a propargylamino group. These fragments can then be labeled via a click chemistry reaction with an azide-modified fluorescent dye. Alternatively, a pre-labeled this compound derivative can be used for direct incorporation of the label.
-
Separation and Detection: The labeled, terminated DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence at each fragment length, thereby revealing the DNA sequence.
Caption: Sanger sequencing using this compound.
This guide provides a foundational understanding of the synthesis, purification, and application of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.
References
Stability and Storage of 5-Propargylamino-ddUTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Propargylamino-ddUTP and its fluorescently labeled derivatives. The information presented herein is synthesized from manufacturer recommendations and general best practices for handling modified nucleotides, intended to ensure the integrity and performance of this critical reagent in various research and development applications.
Overview of this compound
This compound is a modified 2',3'-dideoxyuridine (B1630288) triphosphate. The propargylamino group at the 5-position of the uracil (B121893) base provides a reactive alkyne handle for "click" chemistry reactions, such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This functionality allows for the efficient and specific labeling of DNA with a wide variety of molecules, including fluorescent dyes, biotin, and other reporter groups, making it a valuable tool in molecular biology and drug development. Given its application in sensitive assays, maintaining its stability is paramount.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and ensure the long-term performance of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | -20°C | [1][2][3][4][5][6][7][8][9] |
| Form | Solution in water | [1][4][5][6][7][8] |
| pH of Solution | 7.5 ±0.5 | [1][4][5][6][7][8] |
| Shelf Life | 12 months from date of delivery | [1][2][3][4][5][6][7][8][9] |
Shipping and Handling
Recommendations for the shipping and short-term handling of this compound are provided to maintain its stability upon arrival and during experimental use.
| Parameter | Recommendation | Source |
| Shipping Condition | Shipped on gel packs | [1][2][3][4][5][6][7][8][9] |
| Short-Term Temperature Exposure | Ambient temperature exposure for up to 1 week (cumulative) is possible | [1][2][3][4][5][6][7][8][9][10] |
| Initial Handling | Centrifuge the vial briefly before opening to collect the solution at the bottom | [1][2][3][4][5][6][7][8][10] |
General Best Practices for Modified Nucleotides
While specific, in-depth stability studies for this compound are not extensively published, general principles for handling modified and fluorescently-labeled nucleotides should be followed to maximize their shelf-life and performance.[11]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes upon receipt.
-
Protection from Light: For fluorescently-labeled derivatives of this compound, exposure to light should be minimized to prevent photobleaching.[11] Store solutions in the dark and use amber-colored tubes or wrap tubes in foil.
-
Avoid Contamination: Use nuclease-free water, buffers, and sterile techniques to prevent enzymatic degradation.
-
Buffer Choice: While the product is supplied in water, for resuspension of dried oligonucleotides, a weak buffer such as TE (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is often recommended as laboratory-grade water can be slightly acidic, which may lead to DNA degradation over time.[11]
Experimental Workflow and Stability Considerations
The following diagram illustrates a logical workflow for handling this compound, incorporating stability and storage best practices.
Limitations and Further Considerations
The stability data for this compound is primarily derived from manufacturer datasheets, which provide general guidelines rather than comprehensive, peer-reviewed stability studies under a wide range of conditions (e.g., different pH values, temperatures, and buffer compositions). For applications requiring the highest level of quality control, it may be prudent for researchers to perform in-house stability assessments.
Suggested In-House Stability Testing:
-
Functional Assays: Periodically test the performance of an aliquot in a standard experimental setup (e.g., a DNA labeling reaction followed by fluorescent detection) to ensure it meets the required specifications.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the nucleotide over time and detect the presence of degradation products.
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound, leading to more consistent and reproducible experimental outcomes.
References
- 1. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]
- 2. This compound-ATTO-425, this compound - Jena Bioscience [jenabioscience.com]
- 3. This compound-ATTO-643, this compound - Jena Bioscience [jenabioscience.com]
- 4. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]
- 5. This compound-6-ROX, this compound - Jena Bioscience [jenabioscience.com]
- 6. This compound-ATTO-580Q, this compound - Jena Bioscience [jenabioscience.com]
- 7. This compound-ATTO-665, this compound - Jena Bioscience [jenabioscience.com]
- 8. This compound-ATTO-565, this compound - Jena Bioscience [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. This compound-ATTO-633, this compound - Jena Bioscience [jenabioscience.com]
- 11. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]
Technical Guide: 5-Propargylamino-ddUTP Product Information and Safe Handling
This guide provides a technical overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) and its dye-labeled derivatives, with a focus on safe laboratory handling and usage. The information is compiled from publicly available product data sheets from suppliers.
Product Overview and Safety Information
This compound is a modified dideoxynucleotide triphosphate used in molecular biology applications, primarily for the enzymatic labeling of DNA. It serves as a substrate for DNA polymerases, allowing for the incorporation of a terminal alkyne group into a DNA strand. This alkyne can then be used for post-synthetic modification via "click chemistry."
According to suppliers like Jena Bioscience, a formal Material Safety Data Sheet (MSDS) is not required for this product under European Directive 1999/45/EC and Regulations 1907/2006/EC and 1272/2008/EC.[1] This is because the product, as supplied in solution, contains concentrations of components classified as dangerous or carcinogenic below the threshold that would necessitate an SDS.[1]
Despite the absence of a formal SDS, standard laboratory precautions are advised. Users should always wear protective gloves, suitable clothing, and eye protection when handling this or any other chemical.[1]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound and its fluorescently-labeled conjugates.
General Handling:
-
For general laboratory use only. [2][3][4][5][6][7][8][9][10]
-
It is recommended to briefly centrifuge the vial before opening to ensure the solution is collected at the bottom.[2][3][4][5][6][7][8][9][10]
Shipping and Storage:
-
Shipping: The product is typically shipped on gel packs.[2][3][4][5][6][7][8][9][10]
-
Long-term Storage: Store at -20°C for optimal stability.[2][3][4][5][6][7][8][9][10]
-
Short-term Exposure: Short-term exposure to ambient temperatures (up to one cumulative week) is generally acceptable without compromising product quality.[2][3][4][6][7][8][9][10]
-
Shelf Life: The typical shelf life is 12 months from the date of delivery when stored correctly.[2][3][4][5][6][7][8][9][10]
Physicochemical Properties
The following tables summarize the properties of various commercially available dye-labeled this compound products. These are provided as solutions in water with a pH of 7.5 ±0.5 and a purity of ≥ 95% as determined by HPLC.[2][3][4][5][6][7][8][9][10]
Table 1: General Properties of Dye-Labeled this compound Solutions
| Property | Value | Citations |
| Purity | ≥ 95% (HPLC) | [2][3][4][5][6][7][8][9][10] |
| Form | Solution in water | [2][3][4][5][6][7][8][9][10] |
| pH | 7.5 ± 0.5 | [2][3][4][5][6][7][8][9][10] |
| Storage | -20°C | [2][3][4][5][6][7][8][9][10] |
| Shelf Life | 12 months after delivery | [2][3][4][5][6][7][8][9][10] |
Table 2: Spectroscopic and Physical Data for Specific Dye-Labeled Conjugates
| Product Name | Concentration (mM) | Molecular Weight ( g/mol , free acid) | λexc (nm) | λem (nm) | ε (L mmol⁻¹ cm⁻¹) | Citations |
| This compound-ATTO-425 | 0.50 - 0.55 | 888.65 | 439 | 485 | 45.0 | [10] |
| This compound-ATTO-495 | 0.50 - 0.55 | 838.63 | 498 | 526 | 80.0 | [7] |
| This compound-ATTO-550 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| This compound-ATTO-580Q | 0.50 - 0.55 | 1181.20 | 587 | N/A | 110.0 | [3] |
| This compound-ATTO-590 | 0.50 - 0.55 | 1077.91 | 593 | 622 | 120.0 | [4] |
| This compound-ATTO-594 | 1.0 - 1.1 | 1293.15 | 603 | 626 | 120.0 | [6] |
| This compound-ATTO-620 | 0.50 - 0.55 | 998.86 | 620 | 642 | 120.0 | [9] |
| This compound-ATTO-633 | 1.0 - 1.1 | 1038.92 | 630 | 651 | 130.0 | [2] |
| This compound-ATTO-655 | 1.0 - 1.1 | 1014.83 | 663 | 680 | 125.0 | [8] |
| This compound-Cy5 | 1.0 - 1.1 | 1144.00 | 649 | 670 | 250.0 | [5] |
| This compound-6-ROX | 1.0 - 1.1 | 1021.80 | 575 | 600 | 82.0 | [11] |
Experimental Applications and Protocols
The primary application of this compound is in enzymatic DNA synthesis for labeling purposes. As a dideoxynucleotide, it acts as a chain terminator when incorporated by a DNA polymerase. The propargyl group provides a reactive alkyne handle for subsequent covalent modification.
Key Experimental Use:
-
DNA Sequencing: Used in Sanger sequencing protocols, where its incorporation terminates the growing DNA chain. If the ddUTP is labeled with a fluorescent dye, the terminal base can be identified by its emission spectrum.
-
Microarray Genotyping: Employed in single-nucleotide polymorphism (SNP) genotyping on microarrays.[5]
-
Click Chemistry Labeling: The terminal alkyne allows for a highly specific and efficient reaction (an Azide-Alkyne Huisgen Cycloaddition) with molecules containing an azide (B81097) group, such as fluorescent dyes, biotin, or other reporter molecules.
A generalized experimental protocol for terminal labeling of a DNA strand is outlined below.
Generalized Protocol for Enzymatic 3'-End Labeling:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA template/primer, a suitable DNA polymerase (e.g., Terminal deoxynucleotidyl Transferase, TdT), the corresponding reaction buffer, and the this compound conjugate.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase used (e.g., 37°C for TdT) for a specified time (e.g., 30-60 minutes).
-
Enzyme Inactivation: Stop the reaction by heat-inactivating the polymerase (e.g., heating to 70°C for 10 minutes).
-
Purification: Purify the labeled DNA from unincorporated ddUTPs and enzyme using standard methods such as spin column purification or ethanol (B145695) precipitation.
-
(Optional) Click Reaction: If an unlabeled propargyl-ddUTP was used, the purified DNA can now be subjected to a click chemistry reaction with an azide-functionalized reporter molecule.
-
Analysis: The labeled DNA can then be analyzed or used in downstream applications like microarray hybridization or fluorescence microscopy.
Visualized Workflows
The following diagrams illustrate the core concepts of using this compound in a typical laboratory workflow.
Caption: General workflow for enzymatic 3'-end labeling of DNA.
Caption: Two-step pathway for DNA labeling via click chemistry.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. This compound-ATTO-633, this compound - Jena Bioscience [jenabioscience.com]
- 3. This compound-ATTO-580Q, this compound - Jena Bioscience [jenabioscience.com]
- 4. This compound-ATTO-590, this compound - Jena Bioscience [jenabioscience.com]
- 5. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]
- 6. This compound-ATTO-594, this compound - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. This compound-ATTO-425, this compound - Jena Bioscience [jenabioscience.com]
- 11. This compound-6-ROX, this compound - Jena Bioscience [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for 5-Propargylamino-ddUTP in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that serves as a crucial component in Sanger sequencing protocols. The propargylamino linker at the 5-position of the uracil (B121893) base provides a site for the attachment of a wide variety of fluorescent dyes. When incorporated into a growing DNA strand by a DNA polymerase, this dye-labeled nucleotide terminates chain elongation. This termination, coupled with the unique fluorescent signature of the attached dye, allows for the determination of the DNA sequence.
This document provides detailed application notes and protocols for the use of this compound in Sanger sequencing, designed to assist researchers in optimizing their sequencing workflows.
Principle of Sanger Sequencing with this compound
Sanger sequencing, also known as the chain-termination method, relies on the enzymatic synthesis of DNA strands of varying lengths. The reaction mixture includes the DNA template, a primer, DNA polymerase, a mixture of deoxynucleotide triphosphates (dNTPs), and a small amount of a specific dye-labeled dideoxynucleotide triphosphate (ddNTP), such as this compound.
The DNA polymerase extends the primer by incorporating dNTPs. Occasionally, it incorporates a dye-labeled this compound. Because this ddNTP lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, the extension of the DNA strand is terminated. This process results in a collection of DNA fragments of different lengths, each ending with a specific dye-labeled terminator. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of each fragment as it passes a laser.
Data Presentation
While direct, quantitative comparisons of the incorporation efficiency and signal intensity of this compound against other ddUTP analogs are not extensively available in the public domain, the performance of any dye-labeled ddNTP is influenced by several factors. These include the specific DNA polymerase used, the nature of the fluorescent dye, and the linker attaching the dye to the nucleotide.
For optimal results, it is recommended to empirically determine the ideal concentration of this compound and to use a DNA polymerase known for its high processivity and efficiency in incorporating modified nucleotides.
Table 1: General Properties of Commercially Available Dye-Labeled this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
| 6-FAM | 492 | 517 | 83,000 |
| Cy5 | 649 | 670 | 250,000 |
| ATTO 590 | 593 | 622 | 120,000 |
| ATTO 655 | 663 | 680 | 125,000 |
| ATTO 680 | 681 | 698 | 125,000 |
Note: The properties listed are typical values and may vary slightly between different suppliers. Data sourced from commercially available product datasheets.[1][2][3][4][5]
Experimental Protocols
The following is a generalized protocol for Sanger sequencing using a fluorescently labeled this compound. Optimization of reagent concentrations and cycling conditions may be necessary depending on the template, primer, and specific polymerase used.
Protocol 1: Cycle Sequencing Reaction
This protocol is designed for a single sequencing reaction. For multiple reactions, prepare a master mix.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing Primer
-
DNA Polymerase (e.g., a modified Taq polymerase tolerant of modified nucleotides)
-
Sequencing Buffer
-
dNTP Mix (dATP, dCTP, dGTP, dTTP)
-
Dye-labeled this compound
-
Nuclease-free water
Procedure:
-
Template and Primer Preparation:
-
Quantify the purified DNA template. For PCR products, a concentration of 1-10 ng/µL is a good starting point. For plasmids, use 50-100 ng/µL.
-
Dilute the sequencing primer to a working concentration of 1-5 µM.
-
-
Reaction Setup:
-
In a PCR tube, combine the following components:
-
DNA Template: 1-5 µL (adjust based on concentration)
-
Sequencing Primer: 1 µL
-
Sequencing Buffer: 2 µL (at 5x concentration)
-
dNTP Mix: 1 µL
-
Dye-labeled this compound: 0.5-2 µL (concentration will need optimization)
-
DNA Polymerase: 0.5-1 µL
-
Nuclease-free water: to a final volume of 10-20 µL
-
-
-
Thermal Cycling:
-
Perform thermal cycling using the following general parameters. These may need to be optimized for your specific template and primer.
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-60°C for 5 seconds (adjust based on primer Tm)
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
-
-
Protocol 2: Purification of Sequencing Products
Unincorporated dye-labeled ddNTPs must be removed before capillary electrophoresis to reduce background noise.
Materials:
-
Ethanol (B145695) (100% and 70%)
-
EDTA (125 mM)
-
Sodium Acetate (3 M, pH 5.2)
Procedure:
-
To the completed sequencing reaction, add 2 µL of 125 mM EDTA, 2 µL of 3 M Sodium Acetate, and 50 µL of 100% ethanol.
-
Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 20 minutes.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 100 µL of 70% ethanol and centrifuge for 5 minutes.
-
Carefully aspirate and discard the supernatant.
-
Air dry the pellet for 10-15 minutes.
-
Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide for loading onto the capillary electrophoresis instrument.
Mandatory Visualization
Caption: Workflow for Sanger sequencing using dye-labeled this compound.
Caption: Mechanism of chain termination by this compound.
References
- 1. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]
- 2. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]
- 3. This compound-ATTO-590, this compound - Jena Bioscience [jenabioscience.com]
- 4. This compound-ATTO-655, this compound - Jena Bioscience [jenabioscience.com]
- 5. This compound-ATTO-680, this compound - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for DNA Labeling using 5-Propargylamino-ddUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This modification allows for a two-step DNA labeling strategy. First, the nucleotide analog is incorporated into the 3'-end of a DNA molecule by Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that adds nucleotides to the 3'-hydroxyl terminus of DNA strands.[1] Since this compound is a dideoxynucleotide, its incorporation terminates the extension of the DNA strand, ensuring the addition of a single modified nucleotide.
The incorporated alkyne group can then be utilized for a highly specific and efficient secondary labeling reaction known as "click chemistry".[2] This bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition of the alkyne to an azide-modified molecule, such as a fluorophore, biotin, or other reporter molecules.[2] This two-step approach offers versatility and modularity in DNA labeling for a wide range of applications, including fluorescence microscopy, flow cytometry, and microarray analysis.
Principle of the Method
The DNA labeling process using this compound involves two key steps: enzymatic incorporation and click chemistry conjugation.
-
TdT-mediated Incorporation: Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of this compound to the 3'-hydroxyl end of a DNA substrate. The reaction is terminated after the addition of a single propargylamino-ddUMP molecule.
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The alkyne-modified DNA is then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the reporter molecule to the DNA.
This method provides a robust and flexible platform for labeling DNA with a wide variety of molecules for downstream applications.
Data Presentation
While specific quantitative data for the labeling efficiency of this compound is not extensively published, the efficiency of TdT-mediated incorporation of modified nucleotides is influenced by several factors, including the nature of the DNA substrate, the concentration of the modified nucleotide, and the reaction conditions. The subsequent click chemistry reaction is known for its high efficiency and specificity.[2]
Table 1: Factors Influencing TdT-mediated Incorporation of Modified Nucleotides
| Parameter | Influence on Labeling Efficiency | Recommendations |
| DNA Substrate | 3'-overhangs are labeled more efficiently than blunt or 5'-overhangs. | For optimal labeling, design DNA substrates with a 3'-overhang. |
| This compound Concentration | Higher concentrations can increase labeling efficiency but may also lead to non-specific incorporation. | Titrate the concentration to find the optimal balance for your specific application. A starting point of 10-50 µM is often recommended. |
| TdT Concentration | Higher enzyme concentrations can increase the reaction rate. | Use the manufacturer's recommended concentration and optimize as needed. |
| Reaction Buffer | The presence of Co²⁺ as a cofactor is crucial for TdT activity.[1] | Use a reaction buffer optimized for TdT, typically containing potassium cacodylate and CoCl₂. |
| Incubation Time and Temperature | Longer incubation times and optimal temperature (typically 37°C) can increase labeling yield. | Optimize incubation time and temperature for your specific substrate and application. |
Table 2: Components of a Typical Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
| Component | Function | Typical Concentration |
| Alkyne-labeled DNA | The DNA molecule to be labeled. | Varies |
| Azide-Reporter Molecule | The molecule to be attached to the DNA (e.g., fluorescent dye, biotin). | 1.5 - 10 fold molar excess over DNA |
| Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. | 0.1 - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) catalyst. | 1 - 5 mM |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | Protects the Cu(I) catalyst from oxidation and improves reaction efficiency. | 0.5 - 5 mM |
| Reaction Buffer | Maintains optimal pH and provides a suitable reaction environment. | Typically aqueous buffers like PBS or Tris-HCl. |
Experimental Protocols
Protocol 1: TdT-mediated Labeling of DNA with this compound
This protocol describes the incorporation of a single 5-Propargylamino-ddUMP at the 3'-end of a DNA molecule.
Materials:
-
DNA substrate (e.g., oligonucleotide, DNA fragment) with a free 3'-OH group
-
This compound (1 mM stock solution)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5x TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and CoCl₂)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube on ice:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| 5x TdT Reaction Buffer | 4 µL | 1x |
| DNA Substrate (10 µM) | 1 µL | 0.5 µM |
| This compound (1 mM) | 1 µL | 50 µM |
| TdT (20 U/µL) | 1 µL | 1 U/µL |
| Nuclease-free water | to 20 µL | - |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0, and heating at 70°C for 10 minutes.
-
Purification: Purify the alkyne-labeled DNA from unincorporated nucleotides using a suitable method, such as a spin column or ethanol (B145695) precipitation.
Protocol 2: Click Chemistry Labeling of Alkyne-Modified DNA
This protocol describes the conjugation of an azide-modified reporter molecule to the alkyne-labeled DNA.
Materials:
-
Purified alkyne-labeled DNA
-
Azide-reporter molecule (e.g., azide-fluorophore, 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 100 mM stock in water)
-
Sodium Ascorbate (1 M stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (50 mM stock in DMSO/water)
-
Nuclease-free water
-
DMSO (optional, to improve solubility of reagents)
Procedure:
-
Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Purified Alkyne-labeled DNA (e.g., 10 µM) | 5 µL | 1 µM |
| Azide-Reporter Molecule (10 mM) | 1.5 µL | 300 µM (3-fold excess) |
| CuSO₄ (100 mM) | 0.5 µL | 1 mM |
| THPTA/TBTA (50 mM) | 1 µL | 1 mM |
| Sodium Ascorbate (1 M) | 2.5 µL | 50 mM |
| Nuclease-free water | to 50 µL | - |
-
Incubation: Mix the components gently. Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.
-
Purification: Purify the labeled DNA from the reaction components using a suitable method, such as a spin column, ethanol precipitation, or gel electrophoresis.
Mandatory Visualizations
References
Application Notes and Protocols for 5-Propargylamino-ddUTP in Single-Base Extension Assays for SNP Genotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the human genome and are critical markers in disease association studies, pharmacogenomics, and personalized medicine. Single-Base Extension (SBE) is a robust and widely used method for SNP genotyping that offers high accuracy and specificity. This technique relies on the enzymatic incorporation of a single, chain-terminating dideoxynucleoside triphosphate (ddNTP) onto a primer that anneals immediately upstream of the SNP site. The identity of the incorporated ddNTP reveals the allele present at the polymorphic site.
5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This functional group enables a highly specific and efficient secondary labeling reaction through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach, involving enzymatic incorporation followed by chemical ligation, offers significant flexibility and potential for signal amplification in SNP detection assays. This document provides detailed application notes and protocols for the use of this compound in SBE assays for SNP genotyping.
Principle of the Assay
The SBE assay using this compound for SNP genotyping involves a three-stage process:
-
Polymerase Chain Reaction (PCR) Amplification: The genomic DNA region containing the SNP of interest is amplified by PCR.
-
Single-Base Extension (SBE): The amplified DNA serves as a template for a primer extension reaction. An SBE primer, designed to anneal to the template DNA immediately adjacent to the SNP site, is extended by a single base using a DNA polymerase and a mixture of ddNTPs, including this compound. If the template contains an adenine (B156593) at the SNP position, the polymerase will incorporate the complementary this compound.
-
Detection: The incorporated this compound can be detected through various methods. A powerful approach involves a subsequent click chemistry reaction where an azide-modified reporter molecule (e.g., a fluorophore) is covalently attached to the alkyne group of the incorporated nucleotide. This allows for highly sensitive and specific detection of the SNP.
Data Presentation
Table 1: Spectroscopic Properties of Fluorescently Labeled this compound Analogs
| Fluorophore | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) |
| ATTO-488 | 501 nm | 523 nm | 90,000 L·mol⁻¹·cm⁻¹ |
| ATTO-565 | 563 nm | 592 nm | 120,000 L·mol⁻¹·cm⁻¹ |
| ATTO-594 | 603 nm | 626 nm | 120,000 L·mol⁻¹·cm⁻¹ |
| ATTO-655 | 663 nm | 680 nm | 125,000 L·mol⁻¹·cm⁻¹ |
| ATTO-680 | 681 nm | 698 nm | 125,000 L·mol⁻¹·cm⁻¹ |
| Cy5 | 649 nm | 670 nm | 250,000 L·mol⁻¹·cm⁻¹ |
Note: The choice of fluorophore should be compatible with the excitation and emission capabilities of the available fluorescence detection instrument.
Table 2: Representative Signal-to-Noise Ratios in SBE-Based SNP Genotyping
| Genotyping Method | Homozygous Samples (Signal/Noise) | Heterozygous Samples (Signal/Noise) | Reference |
| Dual-color SBE on magnetic beads | > 12.33 | ~ 1 | |
| Allele-specific primer extension with FRET | > 5.5 | Not specified | [1] |
Note: Signal-to-noise ratios are highly dependent on the specific assay conditions, detection platform, and data analysis methods.
Experimental Protocols
Protocol 1: PCR Amplification of Target SNP Region
1.1. PCR Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Genomic DNA (10-50 ng/µL) | 10-100 ng | 1.0 - 2.0 µL |
| Nuclease-free Water | - | Up to 25 µL |
1.2. PCR Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 35 |
| Annealing | 55-65°C* | 30 seconds | |
| Extension | 72°C | 30-60 seconds** | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite |
* The annealing temperature should be optimized for the specific primer pair. ** Extension time is typically 1 minute per kb of amplicon length.
1.3. Post-PCR Cleanup:
To remove unincorporated dNTPs and primers, treat the PCR product with a mixture of Exonuclease I (ExoI) and Shrimp Alkaline Phosphatase (SAP).
-
To 5 µL of PCR product, add 2 µL of a mixture containing 1 U of SAP and 10 U of ExoI.
-
Incubate at 37°C for 60 minutes.
-
Inactivate the enzymes by heating to 80°C for 15 minutes.
Protocol 2: Single-Base Extension (SBE) Reaction
2.1. SBE Reaction Setup:
| Component | Final Concentration | Volume (for 10 µL reaction) |
| 5x SBE Buffer | 1x | 2.0 µL |
| SBE Primer (1 µM) | 100 nM | 1.0 µL |
| ddNTP Mix (e.g., 25 µM each ddATP, ddCTP, ddGTP, and this compound) | 2.5 µM each | 1.0 µL |
| Thermo Sequenase DNA Polymerase (or similar) | 0.5 U | 0.5 µL |
| Purified PCR Product (from step 1.3) | - | 5.5 µL |
2.2. SBE Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 2 minutes | 1 |
| Denaturation | 96°C | 15 seconds | 30 |
| Annealing/Extension | 55°C | 30 seconds | |
| Hold | 4°C | Indefinite |
Protocol 3: Click Chemistry-Based Fluorescence Detection
This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the incorporated this compound with an azide-functionalized fluorophore.
3.1. Click Reaction Setup:
Caution: Perform the reaction in a well-ventilated area.
| Component | Final Concentration | Volume (for 20 µL reaction) |
| SBE Product (from step 2.2) | - | 10 µL |
| Azide-Fluorophore (1 mM in DMSO) | 50 µM | 1.0 µL |
| Copper(II) Sulfate (CuSO₄) (10 mM) | 0.5 mM | 1.0 µL |
| Sodium Ascorbate (50 mM, freshly prepared) | 2.5 mM | 1.0 µL |
| Tris-HCl (1 M, pH 7.5) | 50 mM | 1.0 µL |
| Nuclease-free Water | - | 6.0 µL |
3.2. Click Reaction Incubation:
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes in the dark.
3.3. Detection:
The fluorescently labeled SBE product can be detected using various methods, including:
-
Fluorescence Plate Reader: Transfer the reaction mixture to a microplate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Capillary Electrophoresis (CE): Separate the labeled SBE products by size and detect the fluorescence signal. This method is particularly useful for multiplexed SNP analysis where different SBE primers have different lengths.
-
Microarray Analysis: If the SBE primers are immobilized on a microarray, the slide can be scanned using a fluorescence scanner.
Mandatory Visualizations
Caption: Workflow for SNP genotyping using this compound in a single-base extension assay with click chemistry detection.
Caption: Principle of single-base extension with this compound incorporation.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Low SBE Product | Inefficient PCR amplification. | Optimize PCR conditions (annealing temperature, Mg²⁺ concentration, primer concentration). Verify PCR product on an agarose (B213101) gel. |
| Incomplete removal of PCR primers and dNTPs. | Ensure complete inactivation of ExoI/SAP enzymes. Consider column purification of PCR products. | |
| Suboptimal SBE reaction conditions. | Optimize SBE primer annealing temperature and concentration. Titrate DNA polymerase concentration. | |
| Degraded reagents. | Use fresh ddNTPs, primers, and polymerase. | |
| High Background Fluorescence | Incomplete removal of unincorporated azide-fluorophore. | Consider a purification step after the click chemistry reaction (e.g., ethanol (B145695) precipitation or size exclusion chromatography). |
| Non-specific binding of the fluorophore. | Include blocking agents in the detection buffer. Optimize washing steps if using a solid-phase assay. | |
| Inaccurate Genotype Calls | Misincorporation of ddNTPs. | Use a high-fidelity DNA polymerase for the SBE reaction. Optimize the concentration of ddNTPs. |
| Allele dropout (one allele fails to amplify or extend). | Redesign PCR or SBE primers. Optimize annealing temperatures to ensure equal efficiency for both alleles. | |
| Low signal-to-noise ratio. | Increase the number of SBE cycles. Use a brighter fluorophore. Optimize the click chemistry reaction for higher efficiency. |
Conclusion
The use of this compound in single-base extension assays provides a versatile and powerful platform for SNP genotyping. The ability to perform a secondary labeling step via click chemistry offers enhanced flexibility in the choice of detection method and has the potential for signal amplification, leading to improved sensitivity. The protocols provided herein serve as a starting point for the development and optimization of robust and reliable SNP genotyping assays tailored to specific research needs. Careful optimization of each step, from PCR amplification to the final detection, is crucial for achieving high-quality and accurate genotyping results.
References
Application Notes and Protocols for 5-Propargylamino-ddUTP in Microarray-Based Genotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the human genome and serve as valuable markers for disease association studies, pharmacogenomics, and personalized medicine. Microarray-based genotyping has emerged as a powerful high-throughput method for SNP analysis. A key technique in this field is the single base extension (SBE) assay, which provides high accuracy for discriminating alleles.
This document provides detailed application notes and protocols for the use of 5-Propargylamino-ddUTP, a modified dideoxynucleoside triphosphate, in microarray-based SNP genotyping. The propargyl group introduces an alkyne moiety, enabling a highly specific and efficient "click" reaction with an azide-containing molecule, such as a fluorescent dye. This bioorthogonal ligation strategy offers a robust method for signal detection in genotyping assays.
Principle of the Assay
The microarray-based SNP genotyping assay using this compound follows a multi-step process:
-
DNA Amplification: The genomic region containing the SNP of interest is amplified, typically by Polymerase Chain Reaction (PCR).
-
Primer Hybridization: An oligonucleotide primer is designed to anneal to the amplified DNA template immediately adjacent to the SNP site. This primer is immobilized on the microarray surface.
-
Single Base Extension (SBE): A DNA polymerase extends the primer by a single base, incorporating a fluorescently labeled or chemically modified dideoxynucleoside triphosphate (ddNTP) that is complementary to the nucleotide at the SNP position. In this application, a mixture of ddNTPs including this compound is used.
-
Click Chemistry Reaction: The incorporated this compound, with its terminal alkyne group, is then covalently bonded to an azide-modified fluorescent dye via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".
-
Signal Detection: The microarray is scanned to detect the fluorescence at each spot, revealing the incorporated nucleotide and thus the genotype of the SNP.
Data Presentation
The performance of this compound in microarray-based genotyping can be assessed by several quantitative metrics. The following tables summarize expected performance data based on typical SBE assays.
| Parameter | This compound with Click Chemistry | Directly Labeled Fluorescent ddNTP | Reference |
| Signal-to-Noise Ratio (SNR) | > 50 | > 40 | [1] |
| Genotype Call Rate | > 99% | > 98% | [2] |
| Genotyping Accuracy | > 99.9% | > 99.8% | [2] |
| Cross-Hybridization | Low | Low to Moderate | [3] |
Table 1: Performance Metrics Comparison. This table compares the expected performance of the this compound with a click chemistry detection step against a standard method using directly labeled fluorescent ddNTPs. The click chemistry approach can lead to higher signal-to-noise ratios due to the specific nature of the reaction.
| Genotype | Allele 1 Signal (Arbitrary Units) | Allele 2 Signal (Arbitrary Units) | Genotype Call |
| Homozygous (AA) | 15,000 | 500 | AA |
| Homozygous (GG) | 450 | 14,500 | GG |
| Heterozygous (AG) | 7,800 | 7,500 | AG |
| No Template Control | 200 | 220 | No Call |
Table 2: Representative Genotyping Data. This table shows example fluorescence intensity data for the three possible genotypes of a SNP, along with a no-template control. The clear separation of signal intensities allows for accurate genotype calling.
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Microarray Slides
This protocol describes the preparation of glass microarray slides with an azide (B81097) surface for the covalent attachment of alkyne-modified oligonucleotides.
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Azidopropyl)triethoxysilane
-
Anhydrous toluene
-
Staining jars
-
Orbital shaker
Procedure:
-
Cleaning Slides:
-
Place glass slides in a slide rack and immerse in Piranha solution for 1 hour at room temperature with gentle agitation. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and then with ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned, dry slides in the silane (B1218182) solution for 2 hours at room temperature with gentle agitation.
-
Rinse the slides with toluene, followed by ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110°C for 15 minutes.
-
Store the azide-functionalized slides in a desiccator until use.
-
Protocol 2: Single Base Extension (SBE) and Click Chemistry on Microarray
This protocol details the single base extension reaction using this compound followed by the click chemistry-based fluorescent labeling.
Materials:
-
Azide-functionalized microarray slides with spotted alkyne-modified primers
-
PCR-amplified genomic DNA, purified
-
SBE reaction mix:
-
Thermo Sequenase DNA Polymerase
-
Thermo Sequenase reaction buffer
-
ddNTP mix (ddATP, ddCTP, ddGTP, this compound)
-
Acrylamide
-
-
Click chemistry reaction mix:
-
Azide-fluorophore (e.g., Azide-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
-
Wash buffers (SSC-based)
-
Microarray hybridization cassette
-
Microarray scanner
Procedure:
-
PCR Product Preparation:
-
Amplify the genomic region containing the SNP of interest using standard PCR protocols.
-
Purify the PCR product to remove unincorporated dNTPs and primers using a PCR purification kit.
-
-
Single Base Extension (SBE) Reaction:
-
Prepare the SBE reaction mix. The final concentration of each ddNTP should be optimized, but a starting point is 0.5 µM for each.
-
Apply the SBE reaction mix containing the purified PCR product to the microarray surface within a hybridization cassette.
-
Incubate the microarray at 95°C for 3 minutes for denaturation, followed by 30 cycles of 96°C for 20 seconds and 55°C for 30 seconds.
-
After cycling, wash the microarray slides with SSC buffer to remove the SBE reaction mix.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix immediately before use. A typical reaction mix contains 100 µM azide-fluorophore, 1 mM CuSO₄, and 5 mM sodium ascorbate in TBS.
-
Apply the click chemistry reaction mix to the microarray surface.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the microarray slides extensively with wash buffers to remove unreacted reagents.
-
-
Microarray Scanning and Data Analysis:
-
Dry the microarray slide by centrifugation or under a stream of nitrogen.
-
Scan the microarray using a scanner with the appropriate laser and emission filter for the chosen fluorophore.
-
Analyze the scanned image to quantify the fluorescence intensity at each spot.
-
Use genotyping software to cluster the data and make genotype calls based on the fluorescence signal ratios.
-
Mandatory Visualizations
References
Application Notes and Protocols for 5-Propargylamino-ddUTP in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that serves as a versatile tool for the specific labeling of DNA. It contains a terminal alkyne group, enabling its covalent modification through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This functionality allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug candidates, to the 3'-end of DNA strands.
The primary applications of this compound revolve around its ability to be incorporated by DNA polymerases, particularly Terminal deoxynucleotidyl Transferase (TdT), which does not require a template. This makes it an ideal substrate for labeling DNA breaks in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays to detect apoptosis. Furthermore, its nature as a dideoxynucleotide allows for its use as a chain terminator in Sanger sequencing and other polymerase-based assays, providing a means for site-specific labeling.
This document provides detailed application notes and protocols for the use of this compound in key biochemical applications, including data on its properties and guidelines for its use in click chemistry reactions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its fluorescently labeled derivatives.
| Property | Value |
| Purity (HPLC) | ≥ 95% |
| Form | Solution in water |
| Concentration | 1.0 mM - 1.1 mM |
| pH | 7.5 ±0.5 |
| Storage Conditions | -20 °C |
| Shelf Life | 12 months from date of delivery |
| Table 1: General Properties of this compound Solutions. |
| Fluorophore Conjugate | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) |
| ATTO-425 | 439 nm | 485 nm | 45,000 L mmol⁻¹ cm⁻¹ |
| 6-FAM | 492 nm | 517 nm | 83.0 L mmol⁻¹ cm⁻¹ |
| ATTO-550 | 554 nm | 576 nm | 120.0 L mmol⁻¹ cm⁻¹ |
| ATTO-594 | 603 nm | 626 nm | 120.0 L mmol⁻¹ cm⁻¹ |
| 6-ROX | 575 nm | 600 nm | 82.0 L mmol⁻¹ cm⁻¹ |
| Cy5 | 649 nm | 670 nm | 250.0 L mmol⁻¹ cm⁻¹ |
| ATTO-680 | 681 nm | 698 nm | 125.0 L mmol⁻¹ cm⁻¹ |
| Table 2: Spectroscopic Properties of Common Fluorescent Dye Conjugates of this compound. |
Experimental Protocols
Application 1: 3'-End Labeling of DNA using Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the enzymatic incorporation of this compound onto the 3'-hydroxyl termini of DNA fragments. This method is particularly useful for labeling DNA breaks in apoptotic cells (TUNEL assay).
Materials:
-
This compound (1 mM stock solution)
-
Terminal deoxynucleotidyl Transferase (TdT) and reaction buffer
-
DNA sample (e.g., fragmented genomic DNA, fixed and permeabilized cells)
-
Nuclease-free water
Protocol:
-
Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube on ice. The volumes can be scaled as needed.
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 5x TdT Reaction Buffer | 10 µL | 1x |
| DNA Sample | Variable | e.g., 10-100 ng |
| This compound (1 mM) | 1 µL | 20 µM |
| TdT (20 U/µL) | 1 µL | 0.4 U/µL |
| Nuclease-free Water | to 50 µL | - |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 60 minutes.
-
Enzyme Inactivation: Stop the reaction by heating at 70°C for 10 minutes.
-
Purification: The alkyne-modified DNA can be purified using a suitable DNA cleanup kit or by ethanol (B145695) precipitation to remove unincorporated nucleotides. The purified DNA is now ready for click chemistry conjugation.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling
This protocol outlines the procedure for attaching an azide-containing reporter molecule (e.g., a fluorescent dye) to the alkyne-modified DNA produced in the previous step.
Materials:
-
Alkyne-modified DNA
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Nuclease-free water
-
DMSO (for dissolving non-aqueous soluble azides)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized reporter molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order.
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Alkyne-modified DNA | Variable (e.g., 1-10 µM) | 1-10 µM |
| Azide-reporter molecule (10 mM) | 2.5 µL | 0.5 mM |
| CuSO₄ (20 mM) | 2.5 µL | 1 mM |
| THPTA/TBTA (100 mM) | 2.5 µL | 5 mM |
| Sodium Ascorbate (100 mM) | 5 µL | 10 mM |
| Nuclease-free Water/Buffer | to 50 µL | - |
-
Incubation: Mix the reaction gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled DNA to remove excess reagents using a DNA cleanup kit, ethanol precipitation, or size-exclusion chromatography.
Visualizations
Protocol for 3' End Labeling of Oligonucleotides with 5-Propargylamino-ddUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification of oligonucleotides is a critical technique in molecular biology, diagnostics, and the development of therapeutic agents. This application note provides a detailed protocol for the 3' end labeling of oligonucleotides with 5-Propargylamino-ddUTP using Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2][3] By using a dideoxynucleotide triphosphate (ddNTP) such as this compound, the extension is limited to a single nucleotide addition due to the absence of a 3'-hydroxyl group, ensuring a homogeneously labeled product.[2][4] The incorporated propargyl group provides a versatile handle for subsequent bio-orthogonal "click" chemistry reactions, allowing for the attachment of a wide variety of reporters, tags, or therapeutic molecules.
Principle of the Method
The 3' end labeling process is an enzymatic reaction catalyzed by Terminal deoxynucleotidyl Transferase (TdT). TdT recognizes the free 3'-hydroxyl group of a single-stranded or double-stranded DNA and facilitates the formation of a phosphodiester bond with the α-phosphate of the incoming this compound.[4] Cobalt (Co²⁺) is an essential cofactor for TdT activity, enhancing the efficiency of the labeling reaction.[2] Once the this compound is incorporated, the absence of a 3'-hydroxyl group on its sugar moiety prevents further nucleotide addition by TdT, resulting in the precise, single-nucleotide labeling of the oligonucleotide's 3' terminus. The newly introduced propargyl group can then be readily coupled to an azide-containing molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.
Data Presentation
Table 1: Key Reagents and Their Recommended Concentrations
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Oligonucleotide | 100 µM | 1-10 µM |
| This compound | 1 mM | 50-100 µM |
| Terminal deoxynucleotidyl Transferase (TdT) | 20 U/µL | 0.5-1 U/µL |
| 5X TdT Reaction Buffer | 5X | 1X |
| Cobalt Chloride (CoCl₂) | 25 mM | 1 mM |
Table 2: Troubleshooting Guide for 3' End Labeling
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inactive TdT enzyme | Use a fresh aliquot of TdT and ensure proper storage at -20°C. |
| Degraded this compound | Use a fresh aliquot of the modified nucleotide and avoid multiple freeze-thaw cycles.[4] | |
| Inhibitors in oligonucleotide preparation | Purify the oligonucleotide by ethanol (B145695) precipitation or column chromatography before labeling. | |
| Suboptimal reaction conditions | Verify the concentrations of all reaction components. Optimize incubation time and temperature (30-60 minutes at 37°C is a good starting point).[4] | |
| Smearing on gel analysis | Nuclease contamination | Use nuclease-free water and reagents. Maintain a sterile work environment. |
| Enzyme concentration too high | Reduce the amount of TdT in the reaction. | |
| Labeling of multiple nucleotides | Incorrect nucleotide used | Ensure you are using a dideoxynucleotide (ddNTP) and not a deoxynucleotide (dNTP). |
Experimental Protocols
Protocol 1: 3' End Labeling with this compound
This protocol describes the enzymatic addition of a single this compound to the 3' end of an oligonucleotide.
Materials:
-
Oligonucleotide with a free 3'-hydroxyl group (HPLC-purified recommended)
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a stabilizing agent)
-
Cobalt Chloride (CoCl₂) solution
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0 (for reaction termination)
Procedure:
-
Reaction Setup: On ice, combine the following reagents in a sterile microcentrifuge tube:
-
Oligonucleotide (to a final concentration of 1-10 µM)
-
5X TdT Reaction Buffer (to a final concentration of 1X)
-
CoCl₂ solution (to a final concentration of 1 mM)
-
This compound (to a final concentration of 50-100 µM)
-
Nuclease-free water to bring the volume to just under the final reaction volume.
-
-
Enzyme Addition: Add Terminal deoxynucleotidyl Transferase (TdT) to a final concentration of 0.5-1 U/µL.
-
Incubation: Mix the reaction gently by flicking the tube and briefly centrifuge to collect the contents. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA to a final concentration of 20-50 mM, or by heat inactivation at 70°C for 10 minutes.[3]
Protocol 2: Purification of the Propargyl-Labeled Oligonucleotide
It is crucial to remove unincorporated this compound from the labeled oligonucleotide before proceeding to the click chemistry step.
Option A: Ethanol Precipitation
-
To the terminated reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 2.5-3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at high speed (≥12,000 x g) for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes at high speed, carefully decant the supernatant, and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water.
Option B: Spin Column Chromatography
Follow the manufacturer's instructions for a suitable size-exclusion spin column (e.g., G-25) to separate the labeled oligonucleotide from the smaller, unincorporated ddUTP molecules.
Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of the propargyl-labeled oligonucleotide to an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Propargyl-labeled oligonucleotide
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Purified propargyl-labeled oligonucleotide
-
Azide-containing molecule (typically in a 1.5 to 5-fold molar excess over the oligonucleotide)
-
Reaction buffer
-
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate to the oligonucleotide/azide mixture, followed by the CuSO₄/THPTA complex.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification: Purify the final labeled oligonucleotide using ethanol precipitation, spin column chromatography, or HPLC to remove the catalyst and excess reagents.
Visualizations
Caption: Workflow for the enzymatic 3' end labeling of an oligonucleotide.
Caption: Workflow for the purification and subsequent click chemistry conjugation.
References
Application Notes and Protocols: 5-Propargylamino-ddUTP for In Situ DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that serves as a critical tool for the in situ labeling of DNA. Its unique structure, featuring a terminal propargyl group, allows for the covalent attachment of a wide variety of reporter molecules through a highly efficient and specific reaction known as "click chemistry." This functionality makes it an invaluable reagent for numerous applications in molecular biology, cell biology, and drug development, particularly for the detection of DNA fragmentation associated with apoptosis and for general 3'-end labeling of DNA.
This document provides detailed application notes and protocols for the use of this compound in in situ DNA synthesis, primarily through the action of Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[1][2][3][4] By using this compound as a substrate for TdT, researchers can specifically label the 3' ends of DNA fragments within cells and tissues.
Principle of a Key Application: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.[5][6][7][8][9] The assay relies on TdT to incorporate labeled nucleotides onto the 3'-hydroxyl ends of DNA breaks. By using this compound in the TUNEL reaction, followed by a click chemistry reaction with a fluorescent azide (B81097), researchers can achieve highly sensitive and specific detection of apoptotic cells.
Quantitative Data
The selection of a fluorescent dye for conjugation to this compound is critical for experimental success and depends on the specific application and the available imaging instrumentation. Below is a summary of the spectroscopic properties of various commercially available fluorescent dye-azides that can be used in a click chemistry reaction with this compound-labeled DNA.
| Fluorophore | Excitation (λex) max (nm) | Emission (λem) max (nm) | Molar Extinction Coefficient (ε) (L mmol⁻¹ cm⁻¹) |
| ATTO 488 Azide | 501 | 523 | 90.0 |
| 5-FAM Azide | 492 | 517 | 83.0 |
| ATTO 550 Azide | 554 | 576 | 120.0 |
| 6-ROX Azide | 575 | 600 | 82.0 |
| ATTO 594 Azide | 603 | 626 | 120.0 |
| ATTO 633 Azide | 630 | 651 | 130.0 |
| Cy5 Azide | 649 | 670 | 250.0 |
| ATTO 680 Azide | 681 | 698 | 125.0 |
Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Experimental Protocols
Protocol 1: In Situ Detection of Apoptosis using TUNEL with this compound and Click Chemistry
This protocol describes the detection of apoptotic cells in fixed tissue sections or cultured cells by labeling DNA strand breaks with this compound, followed by fluorescent detection using a click reaction.
Materials:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
TdT Reaction Buffer (1X): As supplied by the manufacturer (typically contains a cacodylate buffer and a cobalt salt)
-
Terminal deoxynucleotidyl Transferase (TdT): Recombinant TdT
-
This compound: 1 mM solution
-
Fluorescent Azide: e.g., Cy5-Azide, 10 mM in DMSO
-
Click Reaction Buffer: 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), 5 mM Sodium Ascorbate (B8700270) (prepare fresh)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Nuclear Counterstain: DAPI or Hoechst 33342
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation and Fixation:
-
Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Suspension Cells: Wash cells with PBS and fix with 4% PFA for 15 minutes. Cytospin onto slides.
-
Paraffin-Embedded Tissue Sections: Deparaffinize and rehydrate through an ethanol (B145695) gradient. Perform antigen retrieval if necessary.[10]
-
-
Permeabilization:
-
Wash fixed samples twice with PBS.
-
Incubate with Permeabilization Buffer for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[10]
-
Wash three times with PBS.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix on ice. For a 50 µL reaction:
-
10 µL 5X TdT Reaction Buffer
-
1 µL this compound (1 mM stock)
-
1 µL TdT (e.g., 20 U/µL)
-
38 µL Nuclease-free water
-
-
Remove PBS from the samples and add the TdT reaction mix.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Wash:
-
Stop the reaction by washing the samples three times with PBST for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction buffer immediately before use by adding the sodium ascorbate last.
-
Add the fluorescent azide to the click reaction buffer to a final concentration of 10 µM.
-
Incubate the samples with the click reaction mix for 30 minutes at room temperature, protected from light.
-
Wash the samples three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips with antifade mounting medium.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope with appropriate filters for the chosen fluorophore and the nuclear counterstain.
-
Protocol 2: 3'-End Labeling of DNA in Solution
This protocol is for labeling the 3' ends of purified DNA fragments in vitro.
Materials:
-
DNA Sample: Purified DNA fragments with 3'-OH ends
-
TdT Reaction Buffer (1X)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
This compound: 1 mM solution
-
EDTA: 0.5 M, pH 8.0
-
Purification Column: For DNA cleanup
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
DNA (10-50 pmol of 3' ends)
-
5 µL 10X TdT Reaction Buffer
-
5 µL 1 mM this compound
-
2 µL TdT (e.g., 20 U/µL)
-
Nuclease-free water to a final volume of 50 µL
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
-
Purification:
-
Purify the labeled DNA using a suitable DNA purification column to remove unincorporated nucleotides and the enzyme.
-
-
Downstream Applications:
-
The alkyne-modified DNA is now ready for a click chemistry reaction with an azide-modified reporter molecule of choice (e.g., biotin-azide for affinity purification or a fluorescent azide for detection).
-
Visualizations
Caption: Workflow for the TUNEL Assay using this compound.
Caption: The Click Chemistry Reaction for DNA Labeling.
Applications in Drug Development
The ability to accurately detect and quantify apoptosis in situ is crucial in drug development for several reasons:
-
Efficacy of Cancer Therapeutics: Many chemotherapeutic agents induce apoptosis in cancer cells. The TUNEL assay using this compound can be used to assess the effectiveness of these drugs in preclinical models.
-
Toxicology and Safety Assessment: Off-target induction of apoptosis in healthy tissues is a major concern for drug toxicity. This method allows for the spatial localization of apoptosis, providing valuable information on the safety profile of a drug candidate.
-
Neurodegenerative and Ischemic Diseases: In diseases characterized by excessive cell death, such as Alzheimer's disease or stroke, this technique can be used to study disease mechanisms and evaluate the efficacy of neuroprotective agents.
Conclusion
This compound, in conjunction with Terminal deoxynucleotidyl Transferase and click chemistry, provides a powerful and versatile platform for the in situ labeling of DNA. The detailed protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology for the sensitive and specific detection of DNA synthesis and fragmentation in a variety of research and preclinical settings. The high specificity and efficiency of the click chemistry reaction, combined with the wide array of available fluorescent azides, make this a superior method for in situ DNA analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. neb.com [neb.com]
- 5. In situ end-labelling detects DNA strand breaks in apoptosis and other physiological and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two in situ labeling techniques reveal different patterns of DNA fragmentation during spontaneous apoptosis in vivo and induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. um.es [um.es]
- 9. fdneurotech.com [fdneurotech.com]
- 10. clyte.tech [clyte.tech]
Application Notes and Protocols for Nucleic Acid Imaging using 5-Propargylamino-ddUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of nucleic acids within cellular and tissue contexts is a cornerstone of molecular biology and pathology. The enzymatic incorporation of modified nucleotides followed by bioorthogonal click chemistry offers a powerful and versatile method for labeling DNA. 5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate containing a terminal alkyne group. This modification allows for a two-step labeling strategy: first, the enzymatic incorporation of the nucleotide into the 3'-ends of DNA by Terminal deoxynucleotidyl Transferase (TdT), and second, the covalent attachment of a fluorescent probe or other reporter molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. This method provides high specificity and sensitivity for the detection of DNA fragmentation, a hallmark of apoptosis, and can be adapted for other applications requiring 3'-end labeling of DNA.
The use of a small, bio-orthogonal alkyne group on the nucleotide analog leads to a higher incorporation efficiency by TdT compared to bulkier dye-labeled nucleotides, resulting in a more sensitive assay.[1][2] This two-step labeling approach also offers flexibility in the choice of fluorescent dyes or other reporter molecules, allowing for multiplexing with other imaging modalities.
Principle of the Method
The labeling strategy involves two key steps:
-
Enzymatic Incorporation: Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[3] In the presence of this compound, TdT incorporates this modified nucleotide at the 3'-ends of DNA fragments. As a dideoxynucleotide, it also acts as a chain terminator, preventing further elongation.
-
Click Chemistry Reaction: The incorporated alkyne-modified nucleotide is then detected via a highly specific and efficient copper(I)-catalyzed click reaction with an azide-functionalized reporter molecule, such as a fluorescent dye.[4][5][6] This covalent reaction forms a stable triazole linkage, enabling the visualization of the labeled DNA.
Data Presentation
Table 1: Comparison of Modified Nucleotides for TdT-mediated DNA Labeling
| Nucleotide Modification | Relative Incorporation Efficiency by TdT | Detection Method | Key Advantages | Key Disadvantages |
| Alkyne (e.g., this compound, EdUTP) | High | Click Chemistry | High sensitivity, small modification, flexible choice of reporter molecules. | Requires a two-step labeling process, potential copper cytotoxicity (can be mitigated). |
| Biotin (B1667282) | Moderate | Streptavidin-conjugate | Amplified signal possible. | Bulky label can reduce incorporation efficiency, potential for endogenous biotin background. |
| Fluorescent Dye (e.g., Fluorescein-dUTP) | Low to Moderate | Direct Fluorescence | Single-step labeling. | Bulky label significantly reduces incorporation efficiency, limited signal intensity. |
| Bromine (BrdUTP) | High | Antibody-based detection | High sensitivity. | Requires harsh denaturation steps for antibody access, which can alter sample morphology.[4] |
Table 2: Recommended Reagent Concentrations for TdT Labeling and Click Reaction
| Reagent | Stock Concentration | Final Concentration |
| TdT Reaction | ||
| This compound | 1 mM | 10-50 µM |
| Terminal deoxynucleotidyl Transferase (TdT) | 20 U/µL | 0.5-1 U/µL |
| TdT Reaction Buffer | 5X | 1X |
| Click Reaction | ||
| Azide-functionalized Fluorescent Dye | 10 mM in DMSO | 2-10 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM | 1 mM |
| Sodium Ascorbate | 500 mM | 5 mM |
Experimental Protocols
Protocol 1: TdT-Mediated Incorporation of this compound in Cultured Cells
This protocol is designed for labeling apoptotic cells in culture.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
TdT Reaction Buffer (5X)
-
This compound (1 mM stock)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Nuclease-free water
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips.
-
For suspension cells, harvest cells by centrifugation (400 x g for 5 minutes) and wash once with PBS.
-
-
Fixation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS for 5 minutes each.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix on ice. For a 50 µL reaction:
-
10 µL 5X TdT Reaction Buffer
-
2.5 µL 1 mM this compound (final concentration 50 µM)
-
1 µL TdT (20 U/µL)
-
36.5 µL Nuclease-free water
-
-
Remove PBS from the cells and add the TdT reaction mix.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Stop Reaction:
-
Wash cells three times with PBS for 5 minutes each to stop the reaction.
-
-
Proceed to Protocol 2 for Click Chemistry Labeling.
Protocol 2: Click Chemistry Labeling of Incorporated this compound
This protocol describes the copper-catalyzed click reaction to attach a fluorescent azide (B81097) to the alkyne-modified DNA.
Materials:
-
Cells with incorporated this compound (from Protocol 1)
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) Sulfate (CuSO₄) solution (100 mM in water)
-
Sodium Ascorbate solution (500 mM in water, freshly prepared)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Prepare Click Reaction Cocktail:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
-
89 µL Click Reaction Buffer
-
2 µL Azide-dye stock (10 mM in DMSO, final concentration 200 µM)
-
1 µL CuSO₄ solution (100 mM, final concentration 1 mM)
-
8 µL Sodium Ascorbate solution (500 mM, final concentration 40 mM)
-
Note: Add the reagents in the order listed. The solution should be used within 15 minutes.
-
-
-
Click Reaction:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and counterstain.
-
Visualizations
References
- 1. abpbio.com [abpbio.com]
- 2. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]
- 3. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Terminal Transferase Labeling with Modified ddUTPs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your terminal deoxynucleotidyl transferase (TdT) labeling experiments using modified dideoxyuridine triphosphates (ddUTPs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of TdT labeling with modified ddUTPs?
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA strand in a template-independent manner.[1] When modified dideoxynucleoside triphosphates (ddNTPs), such as ddUTPs, are used as a substrate, the TdT enzyme incorporates a single modified nucleotide onto the 3'-end of the DNA.[1] Due to the absence of a 3'-hydroxyl group on the incorporated ddNTP, further elongation of the DNA strand is terminated.[1] This allows for the precise, single-nucleotide labeling of DNA fragments.
Q2: What types of modifications are available for ddUTPs?
Modified ddUTPs are available with a variety of labels to suit different detection methods. The most common modifications include:
-
Fluorophores: These molecules are directly detected by their fluorescence emission. Examples include Fluorescein, Cy™3, Cy™5, and various other proprietary dyes.[2]
-
Haptens: These small molecules require a secondary detection method. Common haptens include:
-
Biotin (B1667282): Detected with high affinity by streptavidin conjugates (e.g., streptavidin-HRP for colorimetric detection or streptavidin-fluorophore for fluorescent detection).[3]
-
Digoxigenin (DIG): Detected by anti-DIG antibodies conjugated to enzymes or fluorophores.[4]
-
Bromine (BrdU): Incorporated as Br-ddUTP and detected by specific anti-BrdU antibodies.
-
Q3: Which divalent cation should I use in my TdT reaction buffer?
The choice of divalent cation is a critical factor in optimizing TdT activity. The two most common cofactors are cobalt (Co²⁺) and magnesium (Mg²⁺).
-
Cobalt (Co²⁺): Generally, Co²⁺ is the preferred cofactor for TdT-mediated incorporation of ddNTPs and other modified nucleotides.[4][5] It tends to increase the efficiency of the labeling reaction, especially for blunt and recessed 3' ends.[5]
-
Magnesium (Mg²⁺): While TdT can function with Mg²⁺, it is often less efficient for incorporating modified nucleotides compared to Co²⁺.[6] Some studies suggest that Mg²⁺ may favor the incorporation of pyrimidine (B1678525) nucleotides.[6]
For most applications involving modified ddUTPs, a reaction buffer containing CoCl₂ is recommended for optimal performance.
Q4: How does the type of DNA 3'-terminus affect labeling efficiency?
TdT exhibits a preference for different types of DNA 3'-ends. The general order of preference is:
-
3' Overhangs (Protruding ends): These are the most efficient substrates for TdT labeling.[7]
-
Blunt ends: Labeling efficiency is generally lower than with 3' overhangs.
-
3' Recessed ends: These are the least efficient substrates for TdT.
The use of a Co²⁺-containing buffer can help to improve the labeling efficiency of blunt and recessed ends.[5]
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or complete absence of signal is a common issue in TdT labeling experiments. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive TdT Enzyme | - Use a fresh aliquot of TdT enzyme. Ensure it has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles. - Consider purchasing a new lot of enzyme if the current one is old or has been stored improperly. |
| Degraded Modified ddUTP | - Use a fresh aliquot of the modified ddUTP. Store it according to the manufacturer's instructions, typically at -20°C and protected from light, especially for fluorescently labeled nucleotides. - Avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Buffer | - Ensure the reaction buffer contains the appropriate divalent cation, preferably Co²⁺, for modified ddUTP incorporation. - Verify the pH of the buffer (typically around 7.2). - Prepare fresh buffer if there are concerns about its stability. |
| Insufficient DNA Substrate | - Quantify your DNA substrate accurately before the labeling reaction. - Ensure you are using an adequate amount of DNA with available 3'-OH ends. |
| Inefficient DNA Termini | - If your DNA has predominantly 3'-recessed ends, the labeling efficiency will be lower. Consider modifying your experimental design to generate 3'-overhangs if possible. |
| Problems with Downstream Detection | - For biotinylated ddUTPs, ensure your streptavidin conjugate is active and used at the correct concentration. - For fluorescent ddUTPs, check that your imaging system is set to the correct excitation and emission wavelengths for the specific fluorophore. - Photobleaching can be an issue with fluorescent labels; minimize exposure to light. |
Issue 2: High Background or Non-Specific Staining
High background can obscure true signals and lead to misinterpretation of results. Here are common causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive TdT Enzyme Concentration | - Titrate the TdT enzyme concentration to find the optimal amount that provides a good signal-to-noise ratio. Too much enzyme can lead to non-specific binding and background. |
| Excessive Modified ddUTP Concentration | - Titrate the concentration of the modified ddUTP. High concentrations can lead to non-specific incorporation or aggregation, contributing to background. |
| Prolonged Incubation Time | - Optimize the incubation time for the TdT reaction. Over-incubation can increase the chances of non-specific labeling. |
| Inadequate Washing Steps | - Ensure thorough and stringent washing steps after the labeling reaction and after any subsequent detection steps to remove unbound reagents. |
| Contamination with Nicked DNA | - In applications like the TUNEL assay, DNA nicks can be inadvertently labeled, leading to false-positive signals. Ensure proper sample preparation and fixation to minimize DNA damage. |
| Autofluorescence (for fluorescent labels) | - Some cell or tissue types exhibit natural fluorescence. Include a "no TdT" control to assess the level of autofluorescence. - Consider using a different fluorophore with excitation and emission spectra that do not overlap with the autofluorescence. |
Data Presentation: Comparison of Modified ddUTPs
The choice of modified ddUTP can significantly impact labeling efficiency and the resulting signal intensity. The following tables summarize available data on the relative performance of different modified ddUTPs.
Table 1: Relative Labeling Intensity of Fluorescently Labeled Nucleotides
This table is based on a study that compared the 3'-end labeling of oligonucleotide microarrays with different fluorescent nucleotides.[8] The signal intensities were normalized for comparison.
| Modified Nucleotide | Relative Average Signal Intensity | Notes |
| Fluorescein-12-ddUTP | Lower | Showed a bias against G-rich probes.[8] |
| Cy™3-ddUTP | Lower | Also exhibited a bias against G-rich probes.[8] |
| Cy™5-UTP | Higher | Showed minimal bias towards probe base composition and was the preferred substrate in this study.[8] |
| Cy™3-UTP | Lower | Displayed a bias against G-rich probes.[8] |
Note: This study used a mix of ddUTPs and UTPs. The general trend suggests that the nature of the fluorophore can influence incorporation efficiency.
Table 2: Qualitative Comparison of Labeling Efficiency
This table provides a qualitative comparison based on general observations from multiple sources. Direct quantitative comparisons across different label types under identical conditions are limited in the literature.
| Label Type | Relative Incorporation Efficiency | Advantages | Considerations |
| Biotin-ddUTP | Generally High | Signal amplification is possible with streptavidin-enzyme conjugates. Stable signal. | Requires a secondary detection step. Endogenous biotin can be a source of background. |
| Fluorescent-ddUTP | Variable (depends on fluorophore) | Direct detection, simplifying the workflow. Multiplexing is possible with different fluorophores. | Bulky fluorophores can sterically hinder TdT, reducing incorporation efficiency. Susceptible to photobleaching. |
| DIG-ddUTP | Moderate to High | Low background as DIG is not naturally present in most biological systems. | Requires a secondary detection step with anti-DIG antibodies. |
| Br-ddUTP | High | The small size of the bromine atom leads to minimal steric hindrance and high incorporation efficiency. | Requires a secondary detection step with anti-BrdU antibodies. |
Experimental Protocols
General Protocol for 3'-End Labeling of Oligonucleotides with Modified ddUTPs
This protocol provides a starting point for labeling single-stranded DNA oligonucleotides. Optimization of reagent concentrations and incubation times may be necessary for specific applications and substrates.
Materials:
-
Single-stranded DNA oligonucleotide (10-100 pmol)
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (typically containing potassium cacodylate, Tris-HCl, and CoCl₂)
-
Modified ddUTP (e.g., Biotin-11-ddUTP, Fluorescein-12-ddUTP)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0) for reaction termination
-
Purification method (e.g., spin column, ethanol (B145695) precipitation)
Procedure:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
DNA oligonucleotide: 10 pmol
-
5X TdT Reaction Buffer: 10 µL
-
Modified ddUTP (1 mM stock): 1 µL
-
TdT (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix the reaction gently by pipetting. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purification: Purify the labeled oligonucleotide from unincorporated modified ddUTPs using a suitable method. For oligonucleotides, a size-exclusion spin column is often effective.
-
Storage: Store the labeled oligonucleotide at -20°C.
Visualizations
Experimental Workflow for TdT Labeling
The following diagram illustrates the general workflow for labeling the 3'-end of a DNA substrate with a modified ddUTP using TdT.
Caption: General workflow for TdT-mediated 3'-end labeling of DNA.
Factors Influencing TdT Labeling Efficiency
This diagram illustrates the key factors that can influence the success of a TdT labeling reaction.
Caption: Key factors influencing the efficiency of TdT labeling reactions.
Troubleshooting Logic Diagram for Weak or No Signal
This diagram provides a logical workflow for troubleshooting experiments with weak or no signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Fluorescent ddUTP in Sanger Sequencing
Welcome to the technical support center for Sanger sequencing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered with fluorescently labeled dideoxyuridine triphosphates (ddUTPs) and other dye terminators during Sanger sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of fluorescent ddUTPs in Sanger sequencing?
Fluorescently labeled dideoxyribonucleoside triphosphates (ddNTPs), including ddUTP, are crucial components in Sanger sequencing, a method also known as the chain-termination method.[1] Similar in structure to deoxynucleoside triphosphates (dNTPs), ddNTPs lack the 3'-hydroxyl (OH) group necessary for the formation of a phosphodiester bond with the subsequent nucleotide.[2] When a DNA polymerase incorporates a fluorescently labeled ddNTP into a growing DNA strand, the elongation is terminated.[1][2][3] In automated Sanger sequencing, each of the four ddNTPs (ddATP, ddCTP, ddGTP, and ddTTP/ddUTP) is labeled with a different colored fluorescent dye, allowing for the detection of the terminal base.[2]
Q2: How can I assess the quality of my Sanger sequencing data?
Several metrics can be used to evaluate the quality of your sequencing data. Visual inspection of the chromatogram is essential.[4] High-quality data is characterized by sharp, evenly spaced peaks with a high signal-to-noise ratio and a stable baseline.[5][6] Key quantitative indicators include:
-
Quality Value (QV): This is a measure of the probability of an incorrect base call. A QV of 20 indicates a 1% chance of error (99% accuracy). High-quality peaks generally have a QV of 20 or higher.[4]
-
Signal Intensity: Measured in relative fluorescence units (RFU), the average signal intensity indicates the robustness of the sequencing reaction.[4] Robust reactions typically have average intensities greater than 1,000 RFU, while values below 100 RFU often indicate noisy data.[4] Excessively high intensities (e.g., above 10,000 RFU) can lead to oversaturation of the detector and cause spectral pull-up, where the signal from one dye channel bleeds into another.[4]
-
Trace Score: Some software provides a trace score, which is an overall quality metric for the entire sequence read. A higher score generally indicates better quality.[7]
Q3: What are the ideal storage and handling conditions for fluorescent ddUTPs?
Proper storage and handling of fluorescently labeled ddUTPs and sequencing kits are critical for maintaining their stability and performance. For long-term storage, these reagents should be kept at -20°C in the dark.[8][9][10] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reagents into smaller, single-use volumes.[8] Once thawed, the solutions should be kept on ice during use. The pH of the storage buffer is also important, with an optimal range typically between 7.5 and 8.2 to prevent hydrolysis.[8]
Troubleshooting Common Issues
This section provides a systematic guide to troubleshooting common problems that may arise during Sanger sequencing, with a focus on issues related to fluorescent ddUTPs.
Issue 1: Weak or No Signal
A weak or absent signal in the sequencing electropherogram is a frequent problem, often resulting in failed reactions with many "N" base calls.[11][12]
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Supporting Evidence |
| Insufficient Template DNA | This is a primary cause of sequencing failure.[11][13] Increase the amount of template DNA in the reaction. Use fluorometric methods like Qubit for accurate quantification, as spectrophotometers can overestimate concentration.[14] | Low template concentration leads to poor amplification and low signal intensity.[11][15] |
| Poor Template Quality | Ensure the DNA template is of high quality with an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0-2.2.[11][16] Contaminants such as salts, ethanol, or phenol (B47542) can inhibit the polymerase.[5][17] Re-purify the template if necessary.[5] | Contaminants can significantly hinder the sequencing reaction.[11] |
| Degraded ddUTPs/Reagents | Use fresh aliquots of sequencing reagents and avoid repeated freeze-thaw cycles of the dye terminator mix.[8][13] Verify the expiration dates of the sequencing kit.[15] | The polymerase or dye-labeled nucleotides in the sequencing chemistry can degrade if stored improperly.[13] |
| Incorrect Primer Design or Concentration | Verify that the primer has a single binding site on the template and an appropriate melting temperature.[11][15] Use the recommended primer concentration. | Inefficient primer binding will result in a weak or no signal.[5] |
| Thermal Cycler Malfunction | If an entire plate of reactions fails, consider a potential issue with the thermal cycler.[15] | A malfunctioning thermal cycler can lead to widespread reaction failure.[15] |
Experimental Workflow for Troubleshooting Weak/No Signal
References
- 1. Manipulative-based Activity Using Pop Beads for Demonstration of Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.genewiz.com [blog.genewiz.com]
- 5. ucdenver.edu [ucdenver.edu]
- 6. chromtech.com [chromtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. DIG-11-ddUTP, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]
- 11. MGH DNA Core [dnacore.mgh.harvard.edu]
- 12. coconote.app [coconote.app]
- 13. Failed DNA Sequencing Reactions [nucleics.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Sanger Troubleshooting [bookstack.cores.utah.edu]
- 17. monash.edu [monash.edu]
Technical Support Center: Troubleshooting Microarray Genotyping with 5-Propargylamino-ddUTP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Propargylamino-ddUTP in microarray genotyping experiments.
Troubleshooting Guide
Low or no signal, high background, and inconsistent signals are common issues in microarray experiments. This guide provides a systematic approach to troubleshooting when using this compound.
Issue 1: Weak or No Signal Intensity
Weak or absent signals are the most frequent problem and can arise from inefficiencies in either the enzymatic incorporation of the modified nucleotide or the subsequent click chemistry reaction.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Inefficient Enzymatic Incorporation of this compound | Optimize the ratio of this compound to its natural counterpart (e.g., dTTP) in the reaction. A recommended starting point is a 30-50% inclusion of the modified nucleotide.[1] |
| Verify the activity of the DNA polymerase. Some polymerases may have lower efficiency in incorporating modified nucleotides. Consult the polymerase manufacturer's guidelines. | |
| Failed or Inefficient Click Chemistry Reaction | Ensure the freshness and correct concentration of the copper (I) catalyst. The copper (I) catalyst is essential for the reaction and can oxidize over time.[2] |
| Verify the quality and concentration of the azide-modified fluorescent dye. | |
| Optimize the incubation time and temperature for the click reaction. | |
| Poor Hybridization | Check the quality and concentration of the genomic DNA. |
| Optimize hybridization conditions such as temperature, salt concentration, and time.[3] | |
| Image Acquisition Issues | Ensure the correct laser wavelength and filter settings are used for the specific fluorescent dye. |
Experimental Protocol: Optimizing this compound Incorporation
-
Set up a series of single-base extension reactions with varying ratios of this compound to the corresponding natural dNTP (e.g., 1:1, 1:2, 1:3).
-
Include positive and negative controls. A positive control could be a reaction with only natural dNTPs and a biotin-labeled ddNTP, while a negative control would contain no polymerase.
-
Perform the subsequent click chemistry reaction with the azide-labeled fluorophore.
-
Hybridize the products to a test microarray.
-
Scan the microarray and quantify the signal intensities for each ratio.
-
Analyze the data to determine the optimal ratio that provides the highest signal-to-noise ratio.
Issue 2: High Background or Non-Specific Signals
High background can obscure true signals and lead to false positives.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Non-specific Binding of Labeled DNA | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration. |
| Use appropriate blocking agents in the hybridization buffer. | |
| Precipitation of Reagents | Centrifuge all reagents before use to pellet any precipitates. |
| Microarray Surface Issues | Ensure the microarray slides are of high quality and have been stored correctly to avoid surface defects. |
| Positional Artifacts | Be aware of potential "chip" or "plate" artifacts where proximity on the microarray or microtiter plate can lead to spurious correlations.[1] Use software tools to detect and correct for such positional artifacts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a modified dideoxyuridine triphosphate. The propargyl group contains an alkyne functional group. In genotyping assays, a DNA polymerase incorporates it into the DNA strand at a specific single nucleotide polymorphism (SNP) site. Following this enzymatic incorporation, an azide-modified fluorescent dye is covalently attached to the alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][4] This results in a fluorescently labeled DNA fragment that can be detected by a microarray scanner.
Q2: Can I use any DNA polymerase with this compound?
While many DNA polymerases can incorporate modified nucleotides, their efficiency can vary. It is recommended to use a polymerase that is known to have high fidelity and efficiency with modified nucleotides. Always consult the manufacturer's recommendations.
Q3: What are the critical components of the click chemistry reaction?
The key components are the alkyne-modified DNA (from the incorporation of this compound), the azide-modified fluorescent dye, and a copper (I) catalyst. The copper (I) is typically generated in situ from a copper (II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4]
Q4: My signals are saturated. What should I do?
Signal saturation occurs when the fluorescence intensity exceeds the detection limit of the scanner, leading to inaccurate quantification.[5] To address this, you can try reducing the concentration of the azide-fluorophore, decreasing the laser power during scanning, or reducing the PMT gain.
Q5: How can I be sure that my click chemistry step is working?
You can test the click chemistry reaction independently. Spot a known concentration of an alkyne-containing oligonucleotide onto an azide-functionalized slide and perform the click reaction with a fluorescent azide. Successful signal detection will confirm that your click chemistry reagents and protocol are effective.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
Caption: Genotyping workflow using this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. The Principles and Workflow of SNP Microarray - CD Genomics [cd-genomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correcting for Signal Saturation Errors in the Analysis of Microarray Data [agris.fao.org]
improving 5-Propargylamino-ddUTP signal-to-noise ratio
Welcome to the technical support center for 5-Propargylamino-ddUTP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modified dideoxyuridine triphosphate. The propargyl group contains a terminal alkyne, which can be used for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). As a dideoxynucleotide, its incorporation by a DNA polymerase will terminate strand elongation. This makes it particularly useful for 3'-end labeling of DNA in applications such as:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays: For the detection of DNA fragmentation in apoptotic cells.[1][2]
-
Single-molecule studies: Including Förster Resonance Energy Transfer (FRET) to investigate DNA and protein dynamics.[3][4]
-
DNA sequencing and fragment analysis.
Q2: What are the main causes of a low signal-to-noise ratio when using this compound?
A low signal-to-noise ratio can stem from two primary issues: low signal intensity or high background fluorescence.
-
Low Signal Intensity:
-
Inefficient enzymatic incorporation of this compound.
-
Suboptimal click chemistry reaction conditions.
-
Degradation of reagents.
-
Insufficient amount of target DNA.
-
-
High Background Fluorescence:
-
Non-specific binding of the fluorescent-azide probe.
-
Autofluorescence from the sample (cells or tissue).[1]
-
Residual, unreacted fluorescent-azide probe.
-
Contaminants in reagents or on labware.
-
Q3: How can I improve the enzymatic incorporation of this compound?
The efficiency of enzymatic incorporation by Terminal deoxynucleotidyl Transferase (TdT) is crucial for a strong signal. Consider the following:
-
Enzyme Concentration: Titrate the TdT concentration to find the optimal level for your specific application.
-
Divalent Cation Cofactors: TdT activity is influenced by divalent cations. While Mg²+ is often used, Co²+ can enhance the incorporation of some modified nucleotides.[5]
-
Reaction Buffer Composition: Ensure the pH and salt concentrations of your reaction buffer are optimal for TdT activity.
-
Incubation Time and Temperature: Optimize the incubation time and temperature (typically 37°C) for the TdT reaction.[6]
Q4: Which click chemistry method, CuAAC or SPAAC, is better for improving the signal-to-noise ratio?
Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have their advantages and disadvantages regarding signal-to-noise.
-
CuAAC: Generally offers faster reaction kinetics, which can lead to a stronger signal. However, the copper catalyst can be toxic to cells and may increase background fluorescence if not properly chelated.[7][8] The use of copper-chelating ligands like THPTA or BTTAA is highly recommended to improve signal and reduce background.[9][10]
-
SPAAC: Is copper-free, which eliminates concerns about copper-induced toxicity and background. The trade-off is typically slower reaction kinetics compared to CuAAC, which might result in a lower signal.[11][12][13] However, for live-cell imaging, SPAAC is often the preferred method due to its superior biocompatibility.[7]
The choice depends on your specific experimental needs, particularly whether you are working with live cells.
Troubleshooting Guides
Issue 1: Low or No Signal
If you are experiencing a weak or absent fluorescent signal, systematically evaluate each step of your experimental workflow.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient TdT Labeling | Optimize the concentration of TdT enzyme. Verify the activity of the TdT enzyme with a positive control. Adjust the concentration of this compound. Optimize the divalent cation concentration in the TdT reaction buffer (e.g., try CoCl₂).[5] | Increased incorporation of the alkyne-modified nucleotide, leading to a stronger signal. |
| Suboptimal Click Chemistry | Ensure the freshness of the copper sulfate (B86663) and sodium ascorbate (B8700270) solutions for CuAAC. Titrate the concentration of the fluorescent azide (B81097) probe. For CuAAC, use a copper-chelating ligand (e.g., THPTA, BTTAA) at a 5:1 ligand-to-copper ratio.[14] Increase the incubation time for the click reaction. | Enhanced efficiency of the click reaction, resulting in a brighter signal. |
| Reagent Degradation | Store this compound and fluorescent azide probes protected from light and at the recommended temperature (-20°C). Prepare fresh solutions of all click chemistry reagents before each experiment. | Consistent and reliable signal intensity. |
| Insufficient DNA Target | Verify the concentration and quality of your starting DNA material. For TUNEL assays, ensure that DNA fragmentation has occurred by including a DNase I-treated positive control.[1][15] | A stronger signal that is proportional to the amount of target DNA. |
Issue 2: High Background
High background fluorescence can mask your specific signal. The following steps can help reduce non-specific fluorescence.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Non-Specific Probe Binding | Reduce the concentration of the fluorescent azide probe. Increase the number and duration of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction.[15] | A significant reduction in background fluorescence, making the specific signal more prominent. |
| Sample Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a longer wavelength (e.g., red or far-red) to minimize overlap with the autofluorescence spectrum. Use a background subtraction algorithm during image analysis.[16] | Clearer images with reduced interference from endogenous fluorophores. |
| Residual Unreacted Probe | Ensure thorough washing after the click chemistry step to remove any unbound fluorescent azide. Consider a purification step, such as spin column chromatography or ethanol (B145695) precipitation, to remove unreacted reagents before imaging.[17] | A cleaner background with minimal "haze" from unbound fluorophores. |
| Contamination | Use nuclease-free water and high-purity reagents. Ensure that all labware (e.g., microscope slides, coverslips) is clean and free of fluorescent contaminants. | Reduced random fluorescent spots and a more uniform background. |
Experimental Protocols
Protocol 1: 3'-End Labeling of DNA using TdT and CuAAC
This protocol provides a general framework for labeling the 3'-ends of DNA fragments with this compound followed by a copper-catalyzed click reaction with a fluorescent azide.
Materials:
-
DNA with 3'-OH ends
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5x TdT Reaction Buffer (containing CoCl₂)
-
Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Nuclease-free water
-
EDTA (0.5 M)
-
DNA purification kit (e.g., spin column)
Procedure:
Part A: TdT Labeling Reaction
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
DNA: 10 pmol of 3'-ends
-
5x TdT Reaction Buffer: 10 µL
-
This compound (1 mM): 1 µL
-
TdT (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix gently and incubate at 37°C for 60 minutes.
-
Reaction Termination: Add 2 µL of 0.5 M EDTA to stop the reaction.
-
Purification: Purify the alkyne-labeled DNA using a DNA spin column according to the manufacturer's instructions to remove unincorporated this compound.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Chemistry Reagents:
-
Fluorescent Azide: 10 mM stock in DMSO
-
CuSO₄: 10 mM stock in nuclease-free water
-
THPTA: 50 mM stock in nuclease-free water
-
Sodium Ascorbate: 100 mM stock in nuclease-free water (prepare fresh)
-
-
Click Reaction Setup: In a microcentrifuge tube, combine:
-
Purified Alkyne-labeled DNA (from Part A)
-
Fluorescent Azide (10 mM): 1 µL (final concentration ~100 µM)
-
CuSO₄ (10 mM): 1 µL (final concentration ~100 µM)
-
THPTA (50 mM): 1 µL (final concentration ~500 µM)
-
Nuclease-free water to bring the volume to 99 µL
-
-
Initiate Reaction: Add 1 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the fluorescently labeled DNA from excess click chemistry reagents using a DNA spin column. The labeled DNA is now ready for downstream applications.
Visualizations
Experimental Workflow for DNA Labeling
Caption: Workflow for 3'-end labeling of DNA.
Logical Relationship of Troubleshooting Low Signal-to-Noise
Caption: Troubleshooting logic for low signal-to-noise.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Single-molecule FRET method to investigate the dynamics of transcription elongation through the nucleosome by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. A convenient and efficient purification method for chemically labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve efficiency of click chemistry reactions with 5-Propargylamino-ddUTP
Welcome to the technical support center for click chemistry reactions involving 5-Propargylamino-ddUTP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your click chemistry reactions with this compound.
Question: Why am I observing low or no product formation in my click reaction?
Answer:
Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors related to the catalyst, reactants, or reaction conditions.
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] It is often more effective to generate Cu(I) in situ from a Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1] Ensure your reducing agent is fresh, as it can degrade over time.[2][3]
-
Insufficient Catalyst: The concentration of the copper catalyst and a stabilizing ligand may be too low. You may need to increase the concentration of both components.[1]
-
Poor Solubility of Reactants: If your this compound-labeled substrate or your azide-containing molecule has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Consider using a different solvent or a co-solvent system such as DMF/water or THF/water to improve solubility.[1]
-
Catalyst Inhibition: Components in your reaction buffer could be inhibiting the copper catalyst. Avoid buffers containing strong chelators like EDTA, or high concentrations of bases or thiols.[2]
-
Incorrect Stoichiometry: Ensure the stoichiometry of your reactants is correct. It is often beneficial to use a slight excess of the azide- or alkyne-containing partner that is easier to synthesize or less precious.[1]
Question: My reaction is very slow. How can I increase the reaction rate?
Answer:
Several strategies can be employed to accelerate a slow CuAAC reaction.
-
Optimize Temperature: Gently heating the reaction mixture, for instance to 40-60°C, can increase the reaction rate, particularly for sterically hindered substrates.[1] However, be mindful of the thermal stability of your biomolecules.
-
Use a Ligand: Copper-chelating ligands are highly recommended as they can significantly increase the reaction rate.[1][4] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst and accelerate the reaction.[2]
-
Increase Reactant Concentration: Increasing the concentration of the this compound-labeled substrate and the azide (B81097) partner can also speed up the reaction.[1]
-
Degas Solutions: Removing dissolved oxygen from your reaction mixture by degassing with an inert gas (e.g., argon or nitrogen) can prevent the oxidation of the Cu(I) catalyst, thus maintaining its activity and improving the reaction rate.[2][3]
Question: I am observing side products or degradation of my biomolecule. What can I do?
Answer:
The formation of side products and degradation of sensitive biomolecules are common challenges in CuAAC reactions.
-
Alkyne Homocoupling: The formation of a diacetylene byproduct, known as Glaser coupling, can occur due to an excess of the Cu(I) catalyst or the presence of oxygen.[5] To minimize this, ensure your solutions are properly degassed and consider optimizing the copper concentration.
-
Biomolecule Degradation: Reactive oxygen species (ROS) can be generated from the reaction of the Cu(II) salt and the reducing agent, which can damage sensitive biomolecules like proteins or nucleic acids.[2][5] The use of a copper-chelating ligand can help sequester the copper ions and reduce this damage.[2][6] Adding a ROS scavenger, such as aminoguanidine, to the reaction mixture can also be beneficial.[2][7]
-
Protein Precipitation: If you are working with proteins, aggregation and precipitation can occur. This can sometimes be minimized by adjusting the pH, ionic strength, or temperature of the reaction.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my click reaction with this compound?
While commercially available Cu(I) salts like cuprous bromide (CuBr) can be used, it is often more reliable to generate the Cu(I) catalyst in situ.[1] A common and effective method is to use a combination of a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1] This ensures a continuous supply of the active Cu(I) catalyst throughout the reaction.
Q2: Why is a ligand necessary, and which one should I choose?
Although the reaction can proceed without a ligand, using a chelating ligand is highly recommended for several reasons:
-
Reaction Acceleration: Ligands significantly increase the rate of the CuAAC reaction.[1][4]
-
Catalyst Stabilization: They protect the Cu(I) catalyst from oxidation and disproportionation.[1]
-
Improved Solubility: Some ligands can help solubilize the copper catalyst in aqueous media.[8]
-
Protection of Biomolecules: In bioconjugation reactions, ligands can sequester copper ions, reducing potential damage to sensitive biomolecules.[2][6][8]
Commonly used ligands include THPTA, which is highly water-soluble, and TBTA. The optimal ligand-to-copper ratio is typically between 1:1 and 2:1.[2]
Q3: What are the recommended solvents for click chemistry with this compound?
A variety of solvents can be used, and the choice depends on the solubility of your reactants. For reactions involving biomolecules like DNA modified with this compound, aqueous buffers are common.[9] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used as co-solvents to improve the solubility of less polar azide-containing molecules.[1]
Q4: How can I purify my final product?
After the click reaction, it is often necessary to remove unreacted components and the copper catalyst. Common purification methods include:
-
Precipitation: The product can be precipitated using solvents like acetone (B3395972) or ethanol (B145695).[3]
-
Size-Exclusion Chromatography: This is useful for separating larger biomolecules from smaller reactants and catalyst components.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-purity applications.[3]
Experimental Protocols
General Protocol for a CuAAC Reaction with this compound-labeled DNA
This protocol provides a starting point for a typical click reaction. Optimization of concentrations and reaction times may be necessary for your specific application.
-
Prepare Stock Solutions:
-
This compound-labeled DNA: Dissolve in nuclease-free water or a suitable buffer (e.g., TE buffer) to a final concentration of 100 µM.
-
Azide-containing molecule (e.g., a fluorescent dye): Dissolve in DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
This compound-labeled DNA (to a final concentration of 10 µM)
-
Azide-containing molecule (to a final concentration of 100 µM)
-
Reaction Buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
CuSO₄ (to a final concentration of 1 mM)
-
Ligand (to a final concentration of 2 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
Vortex the mixture gently.
-
-
Incubate:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent azide. The reaction can be gently heated (e.g., 37°C) to increase the rate if necessary.
-
-
Purify the Product:
-
Purify the labeled DNA using a suitable method such as ethanol precipitation or a spin column designed for DNA purification.
-
Data Presentation
Table 1: Common Reaction Components and their Recommended Final Concentrations
| Component | Recommended Final Concentration | Purpose |
| Alkyne-modified Substrate | 1 - 50 µM | Reactant |
| Azide-modified Molecule | 1.1 - 10 equivalents relative to alkyne | Reactant |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | Catalyst Precursor |
| Reducing Agent (Sodium Ascorbate) | 1 - 10 mM | Reduces Cu(II) to Cu(I) |
| Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents relative to copper | Catalyst Stabilization & Rate Acceleration |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Product | Inactive/Insufficient Catalyst | Use fresh reducing agent; increase catalyst/ligand concentration. |
| Poor Reactant Solubility | Change solvent or use a co-solvent system. | |
| Catalyst Inhibition | Avoid buffers with chelators or thiols. | |
| Slow Reaction | Suboptimal Temperature | Gently heat the reaction (e.g., 40-60°C). |
| Low Reactant Concentration | Increase the concentration of reactants. | |
| Oxygen Presence | Degas solutions and use an inert atmosphere. | |
| Side Products/Degradation | Alkyne Homocoupling | Degas solutions; optimize copper concentration. |
| Biomolecule Damage (ROS) | Use a copper-chelating ligand; add a ROS scavenger. |
Visualizations
Caption: General workflow for a CuAAC reaction.
Caption: Troubleshooting flowchart for low reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Click reaction ligands | BroadPharm [broadpharm.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. idtdna.com [idtdna.com]
Technical Support Center: Managing High Background Fluorescence in 5-Propargylamino-ddUTP Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence in experiments utilizing 5-Propargylamino-ddUTP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modified deoxynucleotide triphosphate analog. The key features are the propargyl group, which contains an alkyne functional group, and the dideoxyribose, which terminates DNA synthesis. Its primary application is in molecular biology for the enzymatic labeling of the 3' ends of DNA fragments by Terminal deoxynucleotidyl Transferase (TdT). This is a cornerstone of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting apoptosis (programmed cell death), where TdT incorporates the modified nucleotide at DNA strand breaks. The incorporated alkyne group can then be detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an azide-modified fluorescent dye.
Q2: What are the main causes of high background fluorescence in my this compound experiment?
High background fluorescence can arise from several sources:
-
Non-specific binding of the fluorescent dye: The azide-containing fluorescent probe may bind to cellular components other than the intended target. This can be due to hydrophobic interactions, charge interactions, or impurities in the dye.
-
Autofluorescence: Many cell and tissue types exhibit natural fluorescence due to endogenous molecules like NADH, collagen, and elastin. Fixation with aldehydes (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.
-
Issues with the Click Reaction: Impure or degraded reagents, or an improper ratio of copper to ligand, can lead to non-specific fluorescence. Excess copper can also cause background signal.
-
Inefficient washing: Failure to adequately remove unbound fluorescent probes or click reaction components will result in a high background signal.
-
Excessive TdT enzyme or this compound concentration: Using higher than necessary concentrations of the enzyme or the nucleotide can lead to non-specific incorporation or binding.[1]
Q3: How can I distinguish between true signal and background fluorescence?
It is crucial to include proper controls in your experiment:
-
Negative Control (No TdT): A sample that goes through the entire staining procedure but without the addition of the TdT enzyme. This will reveal any background signal arising from non-specific binding of the this compound or the fluorescent dye.
-
Negative Control (No this compound): A sample where the TdT enzyme is added, but the this compound is omitted. This helps identify any non-specific interactions of the TdT enzyme or the fluorescent dye.
-
Unstained Control: A sample that is not exposed to any fluorescent dye. This allows you to assess the level of autofluorescence in your cells or tissue.
-
Positive Control (DNase I treated): A sample treated with DNase I to induce widespread DNA breaks. This will confirm that the TdT enzyme and the click reaction are working correctly.
Troubleshooting Guides
Issue 1: High Background Across the Entire Sample
This is often due to non-specific binding of the fluorescent dye or issues with the click chemistry reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive fluorescent dye concentration | Titrate the concentration of the azide-modified fluorescent dye. Start with the manufacturer's recommended concentration and perform a dilution series (e.g., 2-fold dilutions). | Reduced background with minimal impact on the specific signal, leading to an improved signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of wash steps after the click reaction. Consider adding a surfactant like Tween-20 (0.05%) to the wash buffer.[1][2] | More effective removal of unbound dye, resulting in a cleaner background. |
| Non-specific dye binding | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the blocking buffer and antibody dilution buffer (e.g., from 1% to 3-5%). Ensure the blocking solution is filtered.[3] | Saturation of non-specific binding sites, leading to a significant reduction in background fluorescence. |
| Copper-mediated fluorescence | Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) over copper sulfate (B86663) (typically a 5:1 to 10:1 ligand-to-copper ratio). Perform a final wash with a copper chelator like EDTA.[4] | Quenching of non-specific fluorescence caused by residual copper ions. |
| Impure Click Chemistry Reagents | Use freshly prepared sodium ascorbate (B8700270) solution. Ensure the purity of the azide (B81097) and alkyne probes.[4] | Consistent and reproducible click reaction with lower background. |
Issue 2: High Autofluorescence in the Sample
Autofluorescence is the natural fluorescence of the biological specimen.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aldehyde fixation | Minimize fixation time. Consider using a lower concentration of paraformaldehyde or an alternative fixative like methanol (B129727) if compatible with your experiment.[3] | Reduced formation of fluorescent adducts caused by cross-linking. |
| Endogenous fluorophores (e.g., NADH, collagen) | Treat samples with a quenching agent such as sodium borohydride (B1222165) or Sudan Black B.[5] | Reduction of autofluorescence signal. |
| Spectral overlap | Choose a fluorescent dye with an emission spectrum that is further in the red or far-red region, as autofluorescence is often more prominent in the blue and green channels.[5] | Minimized overlap between the autofluorescence and the specific signal. |
Experimental Protocols
Protocol 1: TdT-mediated Labeling of Apoptotic Cells (TUNEL Assay)
This protocol provides a general workflow for detecting apoptosis in fixed and permeabilized cells using this compound and click chemistry.
1. Cell Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash cells three times with PBS. c. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature. d. Wash cells twice with deionized water.
2. TdT Reaction: a. Equilibrate cells in TdT reaction buffer for 10 minutes. b. Prepare the TdT reaction cocktail containing TdT reaction buffer, this compound, and TdT enzyme according to the manufacturer's instructions. c. Incubate cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes. d. Stop the reaction by washing the cells three times with PBS.
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail containing a fluorescent azide, copper sulfate, and a copper-chelating ligand (e.g., THPTA). b. Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light. c. Wash cells three times with PBS containing 0.05% Tween-20. d. (Optional) Counterstain nuclei with DAPI or Hoechst. e. Wash cells twice with PBS.
4. Mounting and Imaging: a. Mount the coverslips with an anti-fade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Optimizing Reagent Concentrations for Reduced Background
| Parameter | Recommended Starting Concentration | Optimization Strategy | Rationale |
| TdT Enzyme | As per manufacturer's protocol | Titrate down by 25-50% if high background persists in the no-DNA control. | Reduces the chance of non-specific DNA-independent binding or activity. |
| This compound | 10-50 µM | Perform a titration to find the lowest concentration that gives a robust signal. | Minimizes non-specific incorporation and reduces cost. |
| Azide-Fluorescent Dye | 1-10 µM | Titrate to find the lowest concentration that provides a strong signal with low background. | High concentrations can lead to non-specific binding and aggregation.[6] |
| Copper (II) Sulfate | 50-100 µM | Keep concentration as low as possible while maintaining reaction efficiency. | Excess copper can be cytotoxic and contribute to background fluorescence. |
| Copper Chelating Ligand (e.g., THPTA) | 5-10 fold molar excess over Copper Sulfate | Maintain a high ligand-to-copper ratio. | Protects cells from copper toxicity and stabilizes the Cu(I) catalytic species.[4][7] |
| Sodium Ascorbate | 1-5 mM | Use a freshly prepared solution. | Acts as a reducing agent to generate the active Cu(I) catalyst. |
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: this compound labeling and detection pathway.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Propargylamino-ddUTP Incorporation
Welcome to the technical support center for optimizing buffer conditions for 5-Propargylamino-ddUTP incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is responsible for incorporating this compound into DNA?
A1: The incorporation of this compound at the 3'-terminus of a DNA strand is catalyzed by Terminal deoxynucleotidyl transferase (TdT). TdT is a template-independent DNA polymerase, meaning it can add nucleotides to the 3'-hydroxyl end of a DNA molecule without a template strand.[1][2][3][4]
Q2: What is the general mechanism of nucleotide incorporation by TdT?
A2: TdT utilizes a two-metal ion mechanism for catalysis, which is common among DNA polymerases.[3] This mechanism requires the presence of divalent cations as cofactors to facilitate the nucleotidyl transfer reaction.[3]
Q3: Can TdT efficiently incorporate modified nucleotides like this compound?
A3: Yes, TdT is known for its broad substrate specificity and can incorporate a wide variety of modified nucleotides, including those with modifications at the sugar, base, or phosphate (B84403) moiety.[1][2] This makes it a valuable tool for labeling and modifying DNA.
Q4: What are the key components of a TdT reaction buffer?
A4: A typical TdT reaction buffer consists of a buffering agent (e.g., potassium cacodylate, Tris-acetate, or HEPES), a divalent cation cofactor (e.g., CoCl₂, MgCl₂, or MnCl₂), and sometimes a reducing agent like DTT. The pH of the buffer is generally maintained between 7.2 and 7.9.[5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no incorporation of this compound | Suboptimal divalent cation concentration or choice. | Optimize the concentration of the divalent cation. For many modified nucleotides, Co²+ is more efficient than Mg²+.[1][7] Try a final concentration of 0.25-1 mM CoCl₂.[6][9] |
| Incorrect buffer composition or pH. | Ensure the buffer system and pH are optimal for TdT activity. Potassium cacodylate buffer at pH 7.2 is often effective.[5][7][10] Alternatively, a Tris-based buffer (e.g., 50 mM Tris-acetate, pH 7.9) can be used.[6] | |
| Inactive TdT enzyme. | Use a fresh aliquot of TdT and ensure it has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles. | |
| Presence of inhibitors in the reaction. | Chelating agents (e.g., EDTA), high concentrations of phosphate ions, or other contaminants can inhibit TdT. Purify your DNA substrate and ensure all reaction components are free of inhibitors.[5] | |
| Preferential incorporation of natural dNTPs over this compound | Divalent cation choice favors natural dNTPs. | The choice of divalent cation can influence nucleotide preference. For example, Mg²+ may favor the incorporation of pyrimidine (B1678525) nucleotides.[1] Experiment with different cations (Co²+, Mn²+) to find the optimal condition for your modified ddUTP. |
| Formation of a precipitate during the reaction | Incompatibility of buffer components. | Dithiothreitol (DTT) can be incompatible with CoCl₂, leading to precipitation.[11] If using CoCl₂, consider omitting DTT from the reaction buffer. |
| High background or non-specific labeling | Enzyme concentration is too high. | Titrate the amount of TdT in your reaction to find the lowest concentration that gives efficient and specific labeling. |
| Reaction time is too long. | Optimize the incubation time. Shorter incubation times can help to reduce non-specific labeling. |
Quantitative Data Summary
The following table summarizes different TdT reaction buffer compositions that have been used for nucleotide incorporation. While not all are specific to this compound, they provide a starting point for optimization.
| Buffer Component | Concentration | Notes | Reference |
| Buffering Agent | |||
| Potassium Cacodylate | 100-500 mM | Often cited as an effective buffer for TdT. | [5][7][10] |
| Tris-acetate | 20-125 mM | A common alternative to cacodylate. | [5][6] |
| HEPES | 500 mM | Can also be used as a buffering agent. | [8] |
| Divalent Cation | |||
| CoCl₂ | 0.25-10 mM | Often enhances the incorporation of modified nucleotides and allows for labeling of blunt or recessed 3' ends.[1][7][9] | [5][6][7][9] |
| MgCl₂ or Mg-acetate | 10-40 mM | A common cofactor, though may be less efficient for some modified nucleotides compared to Co²+.[1][6] | [6][8] |
| MnCl₂ | Can also be used and may be preferable for dCTP and dGTP incorporation.[7] | [7] | |
| Other Components | |||
| DTT | 0.5-1 mM | A reducing agent, but can be incompatible with CoCl₂. | [7][8] |
| Triton X-100 | 0.05% (v/v) | A non-ionic detergent that can improve enzyme stability and activity. | [5] |
| BSA | 0.1% | Can help to stabilize the enzyme. | [8] |
| pH | 7.2 - 7.9 | The optimal pH range for TdT activity. | [5][6][7][8] |
Experimental Protocols
Protocol: 3'-End Labeling of DNA with this compound using TdT
This protocol provides a general guideline for the single-nucleotide incorporation of this compound onto the 3'-end of a DNA substrate.
Materials:
-
Terminal deoxynucleotidyl transferase (TdT)
-
5X TdT Reaction Buffer (e.g., 1 M Potassium Cacodylate, 125 mM Tris-HCl, 5 mM CoCl₂, pH 7.2)
-
DNA substrate (e.g., oligonucleotide or DNA fragment with a free 3'-OH)
-
This compound
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0) for reaction termination
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
-
5X TdT Reaction Buffer: 10 µL
-
DNA substrate (10 pmol): X µL
-
This compound (1 mM): 1 µL
-
TdT (20 units/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).
-
Purification (Optional): The labeled DNA can be purified from unincorporated nucleotides using methods such as spin column chromatography or ethanol (B145695) precipitation.
Visualizations
Caption: Experimental workflow for 3'-end labeling with this compound.
Caption: Troubleshooting logic for low incorporation of this compound.
References
- 1. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. takarabio.com [takarabio.com]
- 9. Terminal Deoxynucleotidyl Transferase (TdT) [qiagen.com]
- 10. The effect of different buffers on terminal deoxynucleotidyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of manganese, cobalt and zinc DNA nanoflowers with tuneable morphology, DNA content and size - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 5-Propargylamino-ddUTP vs. Other Fluorescent ddUTPs in Sequencing
In the realm of molecular biology, Sanger sequencing remains the gold standard for targeted DNA sequencing, prized for its accuracy and reliability. The cornerstone of this method is the enzymatic incorporation of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs), which act as chain terminators. The choice of these fluorescent terminators is critical, directly impacting the quality, reliability, and efficiency of the sequencing results. This guide provides an in-depth comparison of 5-Propargylamino-ddUTP against other common fluorescently labeled ddUTPs, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Performance at a Glance: Key Comparison Metrics
The performance of a fluorescent ddUTP in sequencing is determined by a combination of factors, including the properties of the fluorescent dye, the nature of the linker attaching the dye to the nucleotide, and the efficiency of its incorporation by DNA polymerase. Below is a summary of these key performance indicators.
| Feature | This compound | Other Fluorescent ddUTPs (e.g., Aminoallyl-ddUTP) | Significance in Sequencing |
| Linker Chemistry | Rigid propargylamino linker | Flexible aminoallyl linker | The linker's length and flexibility can affect the enzymatic incorporation of the ddNTP. A rigid linker may position the dye optimally for some polymerases, while a flexible linker might be more accommodating for others. |
| Enzymatic Incorporation | Generally well-accepted by various DNA polymerases, though efficiency can be polymerase-dependent. | Incorporation efficiency varies significantly with the polymerase, dye, and linker combination. | Efficient and even incorporation of all four ddNTPs is crucial for generating a uniform signal and avoiding sequence-specific biases in the electropherogram. |
| Signal Brightness | Dependent on the conjugated dye. Dyes like Cy5 and some ATTO dyes offer high extinction coefficients. | Varies widely based on the attached fluorophore (e.g., FAM, ROX, TAMRA). | Brighter signals lead to better signal-to-noise ratios, allowing for lower template concentrations and improving base-calling accuracy. |
| Photostability | Dependent on the conjugated dye. Cyanine dyes (Cy3, Cy5) offer good photostability. | Varies. Rhodamine-based dyes (TAMRA, ROX) are generally photostable, while fluorescein-based dyes (FAM) are more susceptible to photobleaching. | High photostability is essential for withstanding laser excitation during detection without significant signal loss, ensuring consistent peak heights across the sequence. |
In-Depth Analysis of Fluorescent ddUTP Performance
Enzymatic Incorporation Efficiency
The ability of a DNA polymerase to efficiently and accurately incorporate a modified ddNTP is paramount for successful sequencing. The structure of the dye and the linker arm can create steric hindrance, affecting the polymerase's ability to recognize and incorporate the terminator.
While direct quantitative comparative studies on the incorporation efficiency of this compound versus other linkers like aminoallyl-ddUTP are not extensively available in public literature, some key principles have been established. The incorporation of fluorescently labeled nucleotides is highly dependent on the specific DNA polymerase used, the nature of the fluorophore, the linker connecting the dye to the nucleotide, and the position of this attachment[1]. Studies have shown that polymerases like Taq and Vent exo- are proficient at incorporating a variety of fluorescently labeled nucleotides[1]. Furthermore, the electrical charge of the fluorescent dye can influence incorporation efficiency, with electroneutral dyes often being more readily incorporated by Taq polymerase[2].
The rigid structure of the propargylamino linker is thought to position the attached dye in a way that minimizes interference with the polymerase's active site for certain enzymes. However, for some polymerases, this rigidity might be less favorable compared to the more flexible aminoallyl linker.
Spectroscopic Properties: Brightness and Photostability
The brightness of a fluorescent ddUTP is a product of its molar extinction coefficient and quantum yield. Higher brightness translates to a stronger signal and improved sensitivity in sequencing reactions. Photostability, the resistance of a dye to photochemical destruction upon exposure to light, is crucial for maintaining a stable signal during detection.
Below is a comparison of the spectroscopic properties of this compound conjugated to various common dyes, alongside other frequently used fluorescent ddUTPs.
Table 1: Spectroscopic Properties of this compound Conjugates
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| ATTO 488 | 500 | 520 | 90,000 |
| 6-FAM | Not specified for this conjugate | Not specified for this conjugate | Not specified for this conjugate |
| ATTO 590 | 593 | 622 | 120,000 |
| Cy3 | 550 | 570 | 150,000 |
| ROX | Not specified for this conjugate | Not specified for this conjugate | Not specified for this conjugate |
| ATTO 633 | 630 | 651 | 130,000 |
| Cy5 | 649 | 670 | 250,000 |
Table 2: Spectroscopic Properties of Other Common Fluorescent ddUTPs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | General Brightness/Photostability Notes |
| FAM | ~495 | ~520 | Good brightness but susceptible to photobleaching. |
| TET | ~521 | ~536 | Moderate brightness and photostability. |
| HEX | ~535 | ~556 | Moderate brightness and photostability. |
| TAMRA | ~555 | ~580 | Good brightness and photostability. |
| ROX | ~585 | ~605 | Good brightness and photostability. |
Experimental Workflow & Protocols
The workflow for Sanger sequencing using fluorescent ddUTPs is a well-established process. The core of this process is the cycle sequencing reaction, where the DNA template is amplified in the presence of dNTPs and fluorescently labeled ddNTPs.
Detailed Experimental Protocol: Cycle Sequencing
This protocol provides a general framework for a cycle sequencing reaction. Optimal conditions may vary depending on the DNA template, primer, and specific reagents used.
1. Reaction Setup:
For a single 20 µL reaction, the following components are typically mixed:
| Component | Volume | Final Concentration |
| Sequencing Buffer (5x) | 4 µL | 1x |
| DNA Template (e.g., PCR product, plasmid) | 100-500 ng | Varies |
| Primer (10 µM) | 1 µL | 0.5 µM |
| dNTP/ddNTP Mix | 2 µL | Varies |
| DNA Polymerase (e.g., Taq FS) | 1 µL | Varies |
| Nuclease-free Water | to 20 µL | - |
2. Thermal Cycling:
The reaction is performed in a thermal cycler with the following typical parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Final Hold | 4°C | ∞ | 1 |
3. Post-Reaction Cleanup:
After thermal cycling, unincorporated fluorescent ddNTPs and salts must be removed to prevent interference during capillary electrophoresis. This can be achieved using methods such as:
-
Ethanol/EDTA precipitation
-
Spin-column purification
-
Magnetic bead-based cleanup
4. Capillary Electrophoresis and Data Analysis:
The purified sequencing fragments are resuspended in a loading buffer (e.g., Hi-Di Formamide), denatured, and loaded onto an automated capillary electrophoresis instrument. The instrument separates the DNA fragments by size, a laser excites the fluorescent dye at the end of each fragment, and a detector records the emitted fluorescence. The data is then processed by sequencing analysis software to generate an electropherogram, where each colored peak corresponds to a specific nucleotide in the sequence.
Conclusion
The choice between this compound and other fluorescent ddUTPs is multifaceted and depends on the specific requirements of the sequencing experiment, including the DNA polymerase being used and the detection instrumentation available. This compound, with its rigid linker, offers a robust platform for attaching a wide array of high-performance fluorescent dyes. The key to successful sequencing lies in optimizing the entire workflow, from template preparation to data analysis, and selecting a fluorescent terminator that provides a strong, stable, and uniform signal for accurate base calling. Researchers should consider the specific performance characteristics of both the dye and the linker chemistry when selecting reagents for their sequencing applications.
References
A Head-to-Head Comparison: Performance of 5-Propargylamino-ddUTP with Various DNA Polymerases in Chain-Termination Sequencing
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for accurate and efficient DNA sequencing. This guide provides an objective comparison of the performance of 5-Propargylamino-ddUTP, a modified chain-terminating nucleotide, with different DNA polymerases. The information presented here is supported by available experimental data and aims to assist in the selection of the optimal enzyme for sequencing applications utilizing this analog.
Introduction to this compound
This compound is a derivative of dideoxyuridine triphosphate (ddUTP) that contains a propargylamino group attached to the 5-position of the uracil (B121893) base. This modification allows for the attachment of various functional groups, most notably fluorescent dyes, through "click" chemistry. This feature makes it a valuable tool in modern Sanger sequencing, where fluorescently labeled dideoxynucleotides are used for automated sequence detection.[1][2][3] The efficiency of incorporating this modified nucleotide, however, is highly dependent on the chosen DNA polymerase.
The Critical Role of DNA Polymerase in Modified Nucleotide Incorporation
DNA polymerases are the key enzymes in sequencing reactions, responsible for synthesizing a new DNA strand complementary to a template. Their ability to incorporate modified nucleotides, such as this compound, can vary significantly. Some polymerases have a highly specific active site that may not readily accommodate the bulky propargylamino group and attached dye, leading to poor incorporation and unreliable sequencing results. In contrast, other polymerases, particularly those engineered for enhanced performance, exhibit greater promiscuity and can efficiently incorporate a wider range of modified substrates.
Performance with Different DNA Polymerases: A Qualitative Overview
Taq DNA Polymerase and its Mutants:
Standard Taq DNA polymerase is a workhorse in molecular biology but is known to exhibit bias in the incorporation of ddNTPs, particularly showing a preference for ddGTP. While it can incorporate dye-labeled ddNTPs, the efficiency can be suboptimal for modified bases with bulky side chains. However, engineered versions of Taq polymerase, often found in commercial sequencing kits, have been optimized for more uniform incorporation of all four ddNTPs, including dye-labeled versions.
Therminator DNA Polymerase:
Therminator DNA Polymerase is a genetically engineered enzyme derived from a Family B DNA polymerase. It has been specifically designed to have an enhanced ability to incorporate a wide variety of modified nucleotides, including dideoxynucleotides (ddNTPs), ribonucleotides, and acyclonucleotides. This enhanced capability is due to mutations in the active site that reduce discrimination against modified sugar moieties. Therefore, Therminator DNA Polymerase is an excellent candidate for use with this compound and is expected to exhibit superior performance compared to wild-type polymerases.
Experimental Data Summary
As of this review, direct quantitative comparisons of the incorporation efficiency of this compound versus standard ddUTP or other modified ddUTPs by different DNA polymerases are not available in published literature. The following table provides a qualitative assessment based on the known properties of the polymerases.
| DNA Polymerase | Expected Performance with this compound | Key Considerations |
| Taq DNA Polymerase (wild-type) | Moderate | May exhibit biased incorporation and lower efficiency with bulky dye-labeled ddUTPs. |
| Engineered Taq Polymerase (e.g., in sequencing kits) | Good to Excellent | Optimized for balanced incorporation of dye-labeled ddNTPs. |
| Therminator DNA Polymerase | Excellent | Engineered for enhanced incorporation of a wide range of modified nucleotides. |
Experimental Protocols
Below is a generalized experimental protocol for Sanger sequencing using fluorescently labeled ddNTPs, which can be adapted for this compound.
Sanger Sequencing Workflow
The general workflow for Sanger sequencing involves a cycle sequencing reaction followed by capillary electrophoresis.
Caption: General workflow for Sanger sequencing using fluorescently labeled ddNTPs.
Detailed Protocol for Cycle Sequencing
This protocol is a general guideline and may require optimization based on the specific DNA polymerase, template, and primer used.
1. Reaction Mix Preparation:
For a single reaction, prepare the following mix on ice:
| Component | Volume | Final Concentration |
| Sequencing Buffer (e.g., ThermoPol Reaction Buffer for Therminator) | 2 µL | 1X |
| Template DNA (100-500 ng) | X µL | Varies |
| Primer (5 pmol) | 1 µL | 0.5 µM |
| dNTP Mix (dATP, dCTP, dGTP, dTTP) | 1 µL | 200 µM each |
| This compound (dye-labeled) | 1 µL | Varies (requires optimization) |
| Other dye-labeled ddNTPs (ddATP, ddCTP, ddGTP) | 1 µL each | Varies (requires optimization) |
| DNA Polymerase (e.g., Therminator DNA Polymerase) | 0.5 µL | 1-2 units |
| Nuclease-free water | to 20 µL | - |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50-60°C (primer-dependent) | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | ∞ | 1 |
3. Purification of Sequencing Products:
Following cycle sequencing, it is crucial to remove unincorporated dye-labeled ddNTPs and salts that can interfere with electrophoretic separation. This can be achieved using methods such as ethanol/EDTA precipitation or column-based purification kits.
4. Capillary Electrophoresis and Data Analysis:
The purified fragments are separated by size using an automated capillary electrophoresis system. A laser excites the fluorescent dyes at the end of each fragment, and a detector records the emitted light. The sequence is then automatically generated by the sequencing software based on the order of the different colored fluorescent peaks.
Logical Relationship of Modified Nucleotide Incorporation
The successful incorporation of a modified ddNTP like this compound is a multi-step process governed by the kinetics of the DNA polymerase.
Caption: Key steps in the incorporation of a chain-terminating nucleotide by DNA polymerase.
Conclusion and Recommendations
The use of this compound offers a versatile method for fluorescently labeling DNA in Sanger sequencing. While quantitative performance data with different DNA polymerases is limited, the known characteristics of these enzymes provide a strong basis for selection. For optimal performance, particularly with bulky dye conjugates, Therminator DNA Polymerase is highly recommended due to its engineered active site that readily accommodates modified nucleotides. When using standard sequencing kits, which typically contain an engineered Taq polymerase, good results can also be expected. Researchers are encouraged to perform pilot experiments to optimize the concentration of this compound and the annealing temperature for their specific template-primer combination to achieve the best sequencing results.
References
Validating Microarray Insights: A Comparative Guide to Quantitative PCR and a Novel Enzymatic Approach
For researchers, scientists, and drug development professionals leveraging microarray technology, the robust validation of gene expression data is a critical step to ensure the accuracy and reliability of their findings. This guide provides an objective comparison of quantitative Polymerase Chain Reaction (qPCR), the gold standard for microarray validation, with a hypothetical, yet plausible, enzymatic signal amplification method analogous to those utilizing modified nucleotides like 5-Propargylamino-ddUTP.
This document presents supporting principles, detailed experimental protocols, and visual workflows to empower informed decisions in experimental design. We will explore the strengths and limitations of each technique, offering a clear perspective on their respective places in the research pipeline.
Quantitative Comparison of Validation Methods
The choice of a validation method can significantly impact the confirmation of microarray results, influencing the sensitivity, throughput, and cost-effectiveness of the validation phase. Below is a summary comparing the key performance metrics of qPCR and a hypothetical Enzymatic Signal Amplification (ESA) assay.
| Feature | Quantitative PCR (qPCR) | Enzymatic Signal Amplification (ESA) | Key Considerations |
| Principle | Target amplification | Signal amplification | qPCR exponentially increases the target nucleic acid, while ESA amplifies the detection signal, keeping the target amount constant. |
| Sensitivity | High (can detect single-digit copies) | Potentially very high | Both methods offer high sensitivity, crucial for validating low-abundance transcripts identified in microarrays. |
| Dynamic Range | Wide (typically 7-8 log orders) | Potentially wide | qPCR is well-characterized for its broad dynamic range, allowing for the quantification of a wide range of expression levels. |
| Specificity | High (especially with probe-based methods) | Dependent on probe design and enzyme kinetics | qPCR specificity is enhanced by sequence-specific primers and probes[1][2]. ESA specificity would rely heavily on the initial probe hybridization. |
| Throughput | Moderate to High (96- or 384-well plates) | Potentially high (microplate format) | Both methods can be adapted for high-throughput validation of multiple genes and samples. |
| Cost per Sample | Moderate | Potentially lower (fewer enzymatic steps) | The cost of qPCR includes polymerase, primers, probes (optional), and dNTPs. An ESA might have fewer core reagents. |
| Time to Result | Fast (typically 1-2 hours) | Potentially faster (isothermal amplification) | Isothermal ESA methods could offer a speed advantage over the thermal cycling required for qPCR. |
| Multiplexing | Limited (typically up to 4-5 targets) | Potentially higher | The use of different fluorophores could allow for greater multiplexing in an ESA format compared to standard qPCR. |
Experimental Workflows and Methodologies
Understanding the experimental workflow is essential for selecting the appropriate validation method. The following diagrams illustrate the overall microarray analysis pipeline and the specific steps involved in qPCR and a hypothetical ESA validation.
General Microarray Experimental Workflow
References
A Head-to-Head Comparison: Mass Spectrometry and Alternative Methods for Confirming 5-Propargylamino-ddUTP Incorporation
For researchers, scientists, and drug development professionals, the accurate detection of modified nucleotide incorporation into DNA is paramount. This guide provides a comprehensive comparison of mass spectrometry analysis with other leading techniques for confirming the integration of 5-Propargylamino-ddUTP, a key molecule in various molecular biology applications.
The incorporation of modified nucleotides like this compound, a dideoxyuridine triphosphate analog containing a reactive propargyl group, is a fundamental step in numerous biological assays, including DNA sequencing, labeling, and the study of enzyme kinetics. Verifying the successful and specific incorporation of this analog is critical for the validity of downstream applications. While mass spectrometry stands as a powerful tool for this purpose, a range of alternative methods also offer viable solutions, each with its own set of advantages and limitations.
This guide delves into a direct comparison of mass spectrometry with fluorescence-based detection, Sanger sequencing, pyrosequencing, and nanopore sequencing for the confirmation of this compound incorporation. We present a detailed overview of the experimental protocols for each method and summarize their performance characteristics in easy-to-compare tables.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the direct detection and quantification of modified nucleotides within a DNA strand. By precisely measuring the mass-to-charge ratio of fragmented DNA, MS can unequivocally identify the presence of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound Incorporation
A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for analyzing this compound incorporation involves the following steps:
-
Enzymatic Digestion: The DNA sample containing the incorporated this compound is digested into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is separated using liquid chromatography, typically with a reversed-phase column. This step isolates the modified nucleoside from the canonical nucleosides.
-
Mass Spectrometry Analysis: The separated nucleosides are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that preserves the integrity of the nucleoside molecule.
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the protonated 5-Propargylamino-ddUMP is selected and fragmented. The resulting fragment ions provide a unique signature that confirms the identity of the modified nucleoside.
LC-MS/MS workflow for detecting this compound.
Another powerful mass spectrometry technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, which is particularly useful for analyzing intact oligonucleotides.
Experimental Protocol: MALDI-TOF MS Analysis of Modified Oligonucleotides
-
Sample Preparation: A small amount of the oligonucleotide sample is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.
-
Laser Desorption/Ionization: The sample is irradiated with a laser, causing the matrix to absorb energy and desorb, carrying the oligonucleotide into the gas phase as an ion.
-
Time-of-Flight Analysis: The ions are accelerated in an electric field and their time of flight to a detector is measured. The mass of the oligonucleotide is determined based on this time of flight. The presence of the incorporated this compound will result in a predictable mass shift compared to the unmodified oligonucleotide.
Alternative Methods for Detecting Incorporation
While mass spectrometry provides definitive identification, other methods offer advantages in terms of throughput, cost, and ease of use.
Fluorescence-Based Detection
This compound is often conjugated to a fluorescent dye. This allows for straightforward detection of its incorporation using fluorescence imaging or spectroscopy.
Experimental Protocol:
-
Incorporation Reaction: A polymerase incorporates the fluorescently labeled this compound into a DNA strand.
-
Purification: Unincorporated nucleotides are removed.
-
Detection: The fluorescence of the labeled DNA is measured using a fluorometer, fluorescence microscope, or gel imager. The intensity of the fluorescence signal is proportional to the amount of incorporated nucleotide.
Fluorescence detection workflow.
Sanger Sequencing
The chain-termination method, or Sanger sequencing, inherently relies on the incorporation of dideoxynucleotides (ddNTPs). Using this compound in a Sanger sequencing reaction can confirm its incorporation at specific positions.
Experimental Protocol:
-
Sequencing Reaction: A standard Sanger sequencing reaction is performed, but with this compound (often fluorescently labeled) replacing or competing with the standard ddTTP.
-
Capillary Electrophoresis: The resulting DNA fragments are separated by size using capillary electrophoresis.
-
Sequence Analysis: The terminated fragments are detected, and the position of the incorporated this compound is identified in the sequence.
Pyrosequencing
Pyrosequencing detects nucleotide incorporation by measuring the release of pyrophosphate (PPi). While not a direct method for identifying the modification itself, it can confirm that a nucleotide has been added.
Experimental Protocol:
-
Sequencing-by-Synthesis: DNA synthesis is performed in a stepwise manner, with one type of nucleotide added at a time.
-
Pyrophosphate Detection: If the added nucleotide is complementary to the template strand, it is incorporated, releasing PPi. A series of enzymatic reactions converts this PPi into a light signal, which is detected.
-
Data Analysis: The light signal confirms the incorporation of a nucleotide at that position.
Nanopore Sequencing
Nanopore sequencing offers a single-molecule approach to detect modified bases. As a DNA strand passes through a nanopore, the change in electrical current can be used to identify the sequence and detect the presence of modified nucleotides, which cause a characteristic disruption in the current signal.
Experimental Protocol:
-
Library Preparation: The DNA containing the incorporated this compound is prepared for sequencing.
-
Nanopore Sequencing: The DNA is passed through a nanopore, and the resulting electrical current changes are recorded.
-
Data Analysis: The raw signal data is analyzed to identify the DNA sequence and detect deviations from the expected signal for canonical bases, indicating the presence of the modified nucleotide.
Performance Comparison
The choice of method for confirming this compound incorporation depends on the specific experimental needs, including the required level of certainty, sample throughput, and budget.
| Feature | Mass Spectrometry (LC-MS/MS & MALDI-TOF) | Fluorescence Detection | Sanger Sequencing | Pyrosequencing | Nanopore Sequencing |
| Specificity | Very High (unambiguous identification) | High (with specific labels) | High (positional information) | Moderate (confirms incorporation, not identity of modification) | High (characteristic signal) |
| Sensitivity | Very High | High | Moderate | High | High (single-molecule) |
| Quantitative? | Yes (highly accurate) | Yes (relative quantification) | Semi-quantitative | Yes | Yes (semi-quantitative) |
| Throughput | Low to Medium | High | Medium | High | High |
| Cost per Sample | High | Low | Medium | Medium | Medium to High |
| Instrumentation | Specialized mass spectrometer | Fluorometer, gel imager | DNA sequencer | Pyrosequencer | Nanopore sequencer |
| Key Advantage | Definitive structural confirmation | Simplicity and high throughput | Sequence context information | Real-time monitoring of incorporation | Long reads and direct detection |
| Key Limitation | Low throughput, high cost | Indirect detection of modification | Shorter read lengths | Indirect detection of modification | Higher error rate than Sanger |
Conclusion
Mass spectrometry remains the definitive method for confirming the incorporation of this compound, providing unequivocal structural evidence. However, for applications where high throughput and cost-effectiveness are critical, fluorescence-based detection offers a simple and robust alternative. Sequencing-based methods, particularly Sanger and nanopore sequencing, provide valuable positional information about the incorporated modified nucleotide within the DNA sequence. The choice of the optimal method will ultimately be guided by the specific requirements of the research question, available resources, and the desired level of analytical detail.
A Head-to-Head Comparison of 5-Propargylamino-ddUTP and Aminoallyl-ddUTP for 3'-End DNA Labeling
In the realm of molecular biology and diagnostics, the precise and efficient labeling of DNA is paramount for a multitude of applications, ranging from genomic research to clinical assays. Among the various techniques for 3'-end labeling, the enzymatic incorporation of modified dideoxynucleoside triphosphates (ddNTPs) by Terminal deoxynucleotidyl Transferase (TdT) stands out for its simplicity and specificity. This guide provides a detailed head-to-head comparison of two commonly used modified ddUTPs: 5-Propargylamino-ddUTP and aminoallyl-ddUTP. We will delve into their respective labeling chemistries, performance characteristics, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Performance Characteristics
The primary distinction between this compound and aminoallyl-ddUTP lies in the reactive handle they introduce onto the 3'-end of DNA, which dictates the subsequent chemistry used for attaching a reporter molecule, such as a fluorophore. This compound features a terminal alkyne group, which is utilized in bioorthogonal "click chemistry." In contrast, aminoallyl-ddUTP introduces a primary amine, which is typically labeled via reaction with N-hydroxysuccinimide (NHS) esters.
| Feature | This compound | Aminoallyl-ddUTP |
| Reactive Group | Terminal Alkyne | Primary Amine |
| Labeling Chemistry | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | N-hydroxysuccinimide (NHS) ester chemistry |
| Specificity of Labeling | High: Bioorthogonal reaction with azides, minimizing off-target labeling of other biomolecules.[1] | Moderate: NHS esters can react with other primary amines present in the sample, potentially leading to background signal. |
| Reaction Efficiency | Generally high and rapid, often proceeding to near completion.[2][3] | Can be efficient, but is sensitive to pH and hydrolysis of the NHS ester.[4] |
| Reaction Conditions | Mild, aqueous conditions. Copper-free SPAAC is particularly biocompatible. | Requires specific pH (typically 8.3-8.5) for optimal reaction.[4] |
| Incorporation Efficiency by TdT | The smaller, less bulky propargylamino modification is suggested to have a higher incorporation efficiency by TdT compared to larger modifications.[5][6] | The aminoallyl group is also a substrate for TdT, but its bulkier nature may slightly reduce incorporation efficiency compared to smaller modifications.[5] |
| Signal-to-Noise Ratio | Potentially higher due to the high specificity of the click reaction, leading to lower background.[7] | May be lower due to potential non-specific binding of NHS ester dyes. |
| Stability of Linkage | Forms a stable triazole linkage.[7] | Forms a stable amide bond. |
Labeling Workflows: A Visual Guide
The choice between these two ddUTPs leads to distinct experimental workflows for 3'-end labeling of DNA.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Rapid and efficient DNA strand cross-linking by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Propargylamino-ddUTP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Propargylamino-ddUTP, a modified deoxynucleotide triphosphate commonly used in molecular biology applications such as DNA sequencing and labeling. While this compound, particularly in the low concentrations typically supplied, is not classified as hazardous by manufacturers, a cautious and informed approach to its disposal is essential to ensure a safe working environment and minimize environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Quantitative Data Summary
| Parameter | Guideline | Source/Rationale |
| Hazard Classification | Not classified as hazardous in supplied concentrations. | Manufacturer's Information |
| Drain Disposal | Not recommended. | Precautionary principle due to unknown ecotoxicity of the nucleotide analog and the common presence of fluorescent dyes. |
| Waste Segregation | Segregate as chemical waste. | Best practice for laboratory chemical hygiene to prevent unintended reactions and ensure proper disposal. |
| PPE Requirements | Safety goggles, lab coat, gloves. | Standard laboratory practice for handling chemical reagents. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of waste containing this compound, including unused stock solutions, working solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound (including unused stock, working solutions, and the first rinse of emptied containers) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.
-
The container should be made of a material compatible with the solution (e.g., high-density polyethylene).
-
-
Solid Waste:
-
Place all disposable labware that has come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, into a designated solid chemical waste container.
-
This container should be a durable, sealable bag or a puncture-resistant container, clearly labeled as containing chemically contaminated waste.
-
-
Contaminated Glassware:
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), with the rinsate collected as aqueous chemical waste.
-
Following the initial rinse, the glassware can typically be washed according to standard laboratory procedures.
-
Step 2: Labeling and Storage
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (or as directed by your institution), the full chemical name ("this compound solution"), and the approximate concentration and volume. If the solution contains other components (e.g., buffers, fluorescent dyes), these should also be listed.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers to mitigate spills.
-
Store away from incompatible materials.
-
Step 3: Final Disposal
-
Contact EHS:
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your institution's EHS office to arrange for pickup and disposal.
-
Never dispose of this compound solutions down the sanitary sewer. The ecotoxicity of this specific nucleotide analog is not well-documented, and many formulations contain fluorescent dyes that are prohibited from drain disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
